3-Amino-5-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUABBHFJSFKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997954 | |
| Record name | 3-Amino-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76619-89-1 | |
| Record name | 3-Amino-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76619-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076619891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-Amino-5-methylphenol from 3-Acetamidophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-amino-5-methylphenol, a valuable intermediate in pharmaceutical synthesis, starting from the readily available precursor, 3-acetamidophenol. The described methodology is based on a well-documented two-step process involving a Mannich reaction followed by catalytic hydrogenolysis.
While alternative synthetic strategies, such as direct Friedel-Crafts methylation of the aromatic ring, have been considered, the inherent directing effects of the hydroxyl and acetamido substituents on 3-acetamidophenol render such an approach challenging for achieving the desired 5-methyl substitution pattern. The hydroxyl and acetamido groups are both ortho, para-directing, making the 5-position, which is meta to both groups, electronically disfavored for electrophilic attack. Consequently, the Mannich reaction followed by hydrogenolysis presents a more reliable and regioselective pathway.
Synthetic Pathway Overview
The synthesis proceeds in two key stages:
-
Mannich Reaction: 3-Acetamidophenol undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce an aminomethyl group at the ortho position to the hydroxyl group, yielding 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.
-
Catalytic Hydrogenolysis: The resulting Mannich base is then subjected to catalytic hydrogenolysis, which cleaves the C-N bond of the aminomethyl group and reduces it to a methyl group, affording the target molecule, this compound. Concurrently, the acetamido group is hydrolyzed under the reaction conditions to the corresponding amine.
Logical Relationship of the Synthetic Steps
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, as derived from documented experimental procedures.[1]
Table 1: Reagents and Molar Equivalents for the Mannich Reaction
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |
| 3-Acetamidophenol | C₈H₉NO₂ | 151.16 | 30.5 g | 1.0 |
| 40% Dimethylamine | (CH₃)₂NH | 45.08 | 27.5 g | 1.2 |
| 37% Formalin | CH₂O | 30.03 | 16.4 g | 1.0 |
| Methanol | CH₃OH | 32.04 | 25 mL | - |
Table 2: Reaction Conditions and Yield for the Mannich Reaction
| Parameter | Value |
| Reaction Temperature | Room temperature, then ice bath |
| Reaction Time | ~15-30 minutes after precipitate formation |
| Product Yield | 28.0 g (67%) |
| Product Melting Point | 158-160 °C |
Table 3: Reagents and Molar Equivalents for Catalytic Hydrogenolysis
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |
| 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol | C₁₁H₁₆N₂O₂ | 208.26 | 8.0 g | 1.0 |
| 3N Potassium Hydroxide (B78521) | KOH | 56.11 | 54 mL | 4.26 |
| 3% Palladium on Activated Carbon | Pd/C | - | 0.8 g | - |
| Hydrogen | H₂ | 2.02 | 60 psi | - |
Table 4: Reaction Conditions and Yield for Catalytic Hydrogenolysis
| Parameter | Value |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 3 hours |
| Product Yield | 3.2 g (68%) |
| Product Melting Point | 158-160 °C |
Detailed Experimental Protocols
The following protocols are adapted from the procedures outlined in European Patent EP 0373668 A2.[1]
Step 1: Synthesis of 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol (Mannich Reaction)
Experimental Workflow
Caption: Workflow for the Mannich Reaction.
Procedure:
-
In a suitable reaction vessel, prepare a solution of 30.5 g (202 mmol) of 3-acetamidophenol in 27.5 g (244 mmol) of 40% dimethylamine and 25 mL of methanol.
-
To this solution, add 16.4 g (202 mmol) of 37% formalin.
-
Stir the reaction mixture at room temperature. A precipitate will begin to form.
-
Immediately after the precipitate forms (approximately 15 minutes), place the reaction mixture in an ice bath.
-
Continue to stir the mixture in the ice bath for an additional 15-30 minutes.
-
Filter the white precipitate using a Büchner funnel.
-
Wash the filtered solid with cold water.
-
Air-dry the product to obtain 28.0 g (67% yield) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.
Step 2: Synthesis of this compound (Catalytic Hydrogenolysis)
Experimental Workflow
Caption: Workflow for the Catalytic Hydrogenolysis.
Procedure:
-
In a Parr bottle, dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 mL (162 mmol) of 3N potassium hydroxide solution.
-
Carefully add 0.8 g of 3% palladium on activated carbon (Pd/C) to the solution.
-
Seal the Parr bottle and place it on a Parr apparatus.
-
Shake the reaction mixture under a hydrogen atmosphere at a pressure of 60 psi and a temperature of 70-80 °C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Adjust the pH of the filtrate to approximately 12 by the slow addition of 6M HCl (approximately 15-20 mL). An off-white crystalline product will precipitate.
-
Cool the solution in an ice bath to maximize precipitation.
-
Filter the precipitate, wash it with cold water, and dry it overnight in a vacuum oven to yield 3.2 g (68% yield) of 5-amino-o-cresol (this compound).
Conclusion
The presented two-step synthesis commencing from 3-acetamidophenol provides a robust and regioselective method for the preparation of this compound. The detailed experimental protocols and quantitative data herein offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The use of a Mannich reaction followed by catalytic hydrogenolysis effectively circumvents the regioselectivity challenges associated with direct electrophilic substitution on the 3-acetamidophenol ring system.
References
"3-Amino-5-methylphenol" CAS number 76619-89-1 properties
An In-depth Technical Guide to 3-Amino-5-methylphenol (CAS Number: 76619-89-1)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of this compound, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development.
Core Properties
This compound, also known as 5-amino-m-cresol, is a white crystalline solid.[1] It is recognized for its utility in the manufacturing of various dyes and as a building block in the synthesis of pharmaceutical compounds.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 76619-89-1 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Melting Point | 139 °C | [1][3] |
| Boiling Point | 281.1 °C at 760 mmHg | [1] |
| Density | 1.157 g/cm³ | [1] |
| Flash Point | 123.8 °C | [1] |
| Refractive Index | 1.616 | [1] |
| LogP | 1.864 | [1] |
| PSA (Polar Surface Area) | 46.25 Ų | [1] |
| EINECS Number | 278-502-6 | [1][2] |
Spectral Data
While specific spectral data was not detailed in the immediate search results, standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to characterize this compound. Researchers are advised to consult spectral databases for detailed information.
Synthesis and Purification
Experimental Protocol: Reduction of 3-Methyl-5-nitrophenol (B137177) (Hypothetical)
Objective: To synthesize this compound by the reduction of 3-methyl-5-nitrophenol.
Materials:
-
3-Methyl-5-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-nitrophenol in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Reduction:
-
Using Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Using Catalytic Hydrogenation: Alternatively, subject the solution of 3-methyl-5-nitrophenol to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If tin(II) chloride was used, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts or the catalyst (if hydrogenation was used).
-
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1] Its structure, featuring both an amino and a hydroxyl group on a toluene (B28343) backbone, makes it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development settings.
Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Amino-m-cresol, 3-hydroxy-5-methylaniline | [1] |
| CAS Number | 76619-89-1 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Off-white to gray solid | |
| Melting Point | 139 °C |
Spectroscopic Data
Note: A comprehensive search of publicly available spectroscopic databases did not yield experimentally verified spectra for this compound. The following tables are provided as a template for data presentation. The expected spectral features are discussed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
Sample Preparation
For all spectroscopic analyses, it is essential to use a pure, dry sample of this compound. The solid compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.
-
-
Ionization and Mass Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Analysis:
-
The detector records the abundance of each ion at a specific m/z.
-
The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.
-
The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.
References
An In-depth Technical Guide to 5-Amino-m-cresol (3-Amino-5-methylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Amino-m-cresol, systematically known as 3-Amino-5-methylphenol. Due to significant isomeric confusion in commercially available literature, this document clarifies the identity of the target compound and focuses on data and methodologies pertinent to CAS number 76619-89-1. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical workflows. While the primary application of aminocresol isomers is in the dye and cosmetic industries, this guide also explores the limited available information on their biological context to inform potential pharmaceutical applications.
Chemical Structure and Identification
The compound of interest, 5-Amino-m-cresol, is structurally defined as this compound. It is crucial to distinguish it from its isomers, such as 5-Amino-o-cresol (5-Amino-2-methylphenol) and 6-Amino-m-cresol (2-Amino-5-methylphenol), which are often cited with conflicting information.
-
IUPAC Name: this compound[1]
-
Synonyms: 5-Amino-m-cresol, 3-Amino-5-hydroxytoluene[2]
-
Molecular Formula: C₇H₉NO[1]
-
SMILES: CC1=CC(=CC(=C1)O)N[1]
-
InChIKey: NCUABBHFJSFKOJ-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some values are predicted and may vary from experimental results.
| Property | Value | Source |
| Physical State | Off-white to gray solid | [6] |
| Melting Point | 139 °C | [7] |
| Boiling Point | 281.1 °C at 760 mmHg (estimated) | [8] |
| pKa | 10.13 ± 0.10 (Predicted) | [6] |
| LogP | 0.80 | [5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |
| Refractive Index | 1.616 | [5] |
| Water Solubility | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | [9] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following sections provide generalized procedures based on established methods for structurally similar aminophenols, which can be adapted and optimized.
Synthesis
A plausible synthetic route to this compound involves the reduction of a nitrophenol precursor.
3.1.1. Synthesis of 3-Methyl-5-nitrophenol (Precursor)
A potential precursor, 3-methyl-5-nitrophenol, can be synthesized via diazotization of 3-methyl-5-nitroaniline (B1307553) followed by hydrolysis. A general procedure for a similar conversion is the diazotization of m-nitroaniline to m-nitrophenol.[10]
3.1.2. Reduction of 3-Methyl-5-nitrophenol to this compound
The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.
Materials:
-
3-Methyl-5-nitrophenol
-
Methanol (B129727) or Ethanol
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen gas source (Parr hydrogenator or balloon)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel (e.g., a Parr bottle), dissolve 3-Methyl-5-nitrophenol in methanol or ethanol.
-
Carefully add the palladium on carbon catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
3.2.1. Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)
-
Activated charcoal (optional, for color removal)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
3.2.2. Column Chromatography
Materials:
-
Crude this compound
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Analysis
The purity and identity of this compound can be confirmed using various analytical techniques.
3.3.1. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of aminophenol isomers.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 275 nm.[9]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to confirm the molecular weight and fragmentation pattern.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A suitable temperature gradient (e.g., starting at 50°C and ramping to 250°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl group proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3,5-substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.
-
N-H stretch (amine): Two sharp peaks in the range of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (phenol): Around 1200-1260 cm⁻¹.
-
C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 123. Common fragmentation patterns for aminophenols may include the loss of CO, HCN, and radicals from the methyl group.
Biological Activity and Metabolic Pathways
There is a significant lack of published data on the specific biological activities, signaling pathways, and metabolism of this compound. However, studies on related aminophenol isomers provide some insights into their potential biological fate.
Aminophenols are known to be metabolized in the liver.[11] For instance, 4-aminophenol (B1666318) is metabolized in hepatocytes primarily through conjugation with glutathione (B108866) (GSH) and N-acetylcysteine.[3][11] It can also undergo glucuronidation.[3] The metabolism of aminophenols is of interest as some metabolites can be nephrotoxic.[3] In some biological systems, aminophenols can be converted to catechols and subsequently to 1,2,4-trihydroxybenzene, which can then undergo ring cleavage.[12]
The position of the amino and methyl groups on the phenol (B47542) ring can significantly influence the compound's biological activity and toxicity.[13][14] Different isomers can interact differently with biological targets and may be metabolized through distinct pathways.[14]
Given the lack of specific data for this compound, the following diagram illustrates a hypothetical metabolic pathway based on the known metabolism of other aminophenols.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable chemical intermediate whose utility in research and development has been hampered by isomeric ambiguity in the literature. This guide has sought to provide a clear and concise repository of information specific to this compound. While detailed experimental and biological data remain scarce, the provided protocols and property summaries offer a solid foundation for researchers. Further investigation into the biological activity and metabolic fate of this compound is warranted to explore its potential in pharmaceutical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-AMINO-5-METHYL PHENOL | 76619-89-1 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Metabolism of para-aminophenol by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
"3-Amino-5-methylphenol" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Amino-5-methylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted aromatic compound, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring both a hydrophilic amino (-NH2) and a hydroxyl (-OH) group, alongside a lipophilic methyl-substituted benzene (B151609) ring, imparts a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating final products.
This technical guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility, ensuring researchers can ascertain precise solubility data for their specific applications.
Predicted Solubility Profile of this compound
The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both polar and non-polar characteristics. The amino and hydroxyl groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.[2] Conversely, the benzene ring and the methyl group constitute a non-polar hydrocarbon portion.[2] The overall solubility in a particular organic solvent will depend on the balance of these competing intermolecular forces.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amino and hydroxyl groups of this compound.[2] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the amino and hydroxyl groups of the solute and engage in dipole-dipole interactions, though they cannot donate hydrogen bonds.[3] |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity that can interact with both the polar functional groups and the non-polar aromatic ring of this compound. |
| Non-polar | Toluene, Hexane | Low to Very Low | The non-polar nature of these solvents results in weak interactions with the polar amino and hydroxyl groups, leading to poor solvation.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples by shaking for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the specific solvent in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Navigating the Safety Profile of 3-Amino-5-methylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3-Amino-5-methylphenol (CAS No: 76619-89-1), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document synthesizes available safety, toxicological, and handling information into a structured format, offering detailed experimental protocols for key safety assays and visual workflows to aid in risk assessment and management in a laboratory setting.
Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of a substance's physical and chemical properties. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[2] |
| Molecular Weight | 123.15 g/mol | PubChem[2] |
| Appearance | White crystalline solid | Guidechem[1] |
| Melting Point | 139 °C | Guidechem[1] |
| Boiling Point | 281.1 °C at 760 mmHg | Guidechem[1] |
| Density | 1.157 g/cm³ | Guidechem[1] |
| Flash Point | 123.8 °C | Guidechem[1] |
| Solubility | Data not readily available. Isomeric compounds like 2-amino-5-methylphenol (B193566) have reported water solubility of 4.2-5.9 g/L. | European Commission[3] |
| LogP (Octanol-Water Partition Coefficient) | 1.864 | Guidechem[1] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with multiple hazard endpoints.[2][4] Understanding these classifications is critical for implementing appropriate safety measures.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
The following DOT script visualizes the logical flow from hazard identification to recommended precautionary actions.
Caption: GHS Hazard and Precautionary Statement Flowchart.
Toxicological Information
The toxicological profile of a substance is paramount for assessing its risk to human health. While comprehensive data for this compound is limited, information on acute toxicity and data from related isomers provide valuable insights.
| Endpoint | Species | Route | Value | Source |
| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 1225 mg/kg bw | European Commission[3] |
| Rat (male) | Oral | 1375 mg/kg bw | European Commission[3] | |
| Mouse (female) | Oral | 1225 mg/kg bw | European Commission[3] | |
| Mouse (male) | Oral | 1020 mg/kg bw | European Commission[3] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
Carcinogenicity: No long-term carcinogenicity studies were found for this compound.
-
Reproductive Toxicity: No specific reproductive or developmental toxicity studies were identified for this compound.
Experimental Protocols for Key Safety Assays
Standardized protocols are essential for the reliable assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Test Substance Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle like water or saline) is applied to a small area of clipped skin (approximately 6 cm²). An untreated area of skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After exposure, the dressing is removed, and the skin is gently cleansed. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours after patch removal.
-
Scoring: Skin reactions are scored according to a standardized grading system.
-
Endpoint: The test concludes after 72 hours, but observations may continue for up to 14 days to assess the reversibility of the effects.
Acute Eye Irritation/Corrosion (OECD 405)
This assay evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: The albino rabbit is the recommended test animal.
-
Test Substance Application: A single dose of the test substance (e.g., a volume of 0.1 mL or a weight of not more than 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6][7] Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.
-
Endpoint: The observation period is typically up to 21 days to determine the reversibility of any observed effects. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1][8]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.[2][9][10]
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal growth medium.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
The workflow for a typical safety assessment involving these tests can be visualized as follows:
Caption: General Workflow for Chemical Safety Assessment.
Handling, Storage, and First Aid
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
This guide is intended to provide a comprehensive overview of the available safety information for this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. nib.si [nib.si]
- 3. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
An In-depth Technical Guide to the Thermochemical Properties of 3-Amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 3-Amino-5-methylphenol (CAS No: 76619-89-1), a compound of interest in pharmaceutical and chemical synthesis. Given the scarcity of direct experimental data in publicly available literature, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. This guide serves as a foundational resource for researchers working with this and structurally related compounds.
Physicochemical and Thermochemical Data
A summary of known physicochemical properties and estimated thermochemical data for this compound is presented below. It is important to note that the thermochemical values are largely predictive, based on computational modeling, as extensive experimental data is not currently available in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Melting Point | 139 °C | --INVALID-LINK-- |
| Boiling Point | 281.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.157 g/cm³ | --INVALID-LINK-- |
Table 2: Estimated Thermochemical Properties of this compound
| Thermochemical Property | Estimated Value | Unit | Methodology |
| Standard Enthalpy of Formation (ΔHf°) (solid, 298.15 K) | Data not available | kJ/mol | See Section 2.1 & 3 |
| Standard Molar Heat Capacity (Cp) (solid, 298.15 K) | Data not available | J/(mol·K) | See Section 2.2 & 3 |
| Standard Molar Entropy (S°) (solid, 298.15 K) | Data not available | J/(mol·K) | See Section 3 |
Note: The values in Table 2 are placeholders. The subsequent sections detail the methodologies required to obtain these values.
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of solid organic compounds like this compound relies on well-established calorimetric techniques.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemical data. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for Enthalpy of Formation Determination.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible. A fuse wire of known length and combustion energy is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: The heat of combustion of the sample at constant volume (ΔUc) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔHc°).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for this measurement.
Experimental Workflow for DSC Measurement
Caption: Workflow for Heat Capacity Determination using DSC.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Measurement Procedure: A three-step measurement process is employed:
-
Baseline: An initial scan is performed with empty sample and reference pans to determine the baseline heat flow.
-
Standard: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
-
Sample: A scan is performed with the this compound sample. Each scan is conducted over the desired temperature range at a constant heating rate.
-
-
Data Analysis: The heat flow as a function of temperature is recorded for each run. The difference in heat flow between the baseline, the standard, and the sample is used to calculate the specific heat capacity of the sample at different temperatures.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide reliable estimates.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. For the solid state, the enthalpy of sublimation needs to be estimated, which can be challenging.
-
Calculation of Heat Capacity and Entropy: The standard molar heat capacity and entropy are directly obtained from the frequency calculation output based on statistical mechanics principles.
Software packages such as Gaussian are commonly used for these types of calculations.[1]
Synthesis Pathway
This compound is not a commonly produced industrial chemical, and as such, detailed industrial synthesis routes are not widely published. However, a plausible laboratory-scale synthesis can be inferred from standard organic chemistry transformations. A potential route involves the reduction of a corresponding nitro-substituted precursor.
Plausible Synthesis Route for this compound
Caption: Plausible Synthesis of this compound.
This proposed pathway is illustrative and would require experimental optimization. Industrial syntheses of aminophenols often involve catalytic hydrogenation of the corresponding nitrophenols.[2]
Conclusion
This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound. While experimental data for this specific compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry are well-established for solid organic compounds. Furthermore, computational chemistry offers a robust alternative for estimating these crucial parameters. The information presented herein provides a solid foundation for researchers and professionals in drug development and chemical synthesis to understand, determine, and utilize the thermochemical properties of this compound in their work.
References
The Versatile Scaffold: Potential Research Applications of 3-Amino-5-methylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, a substituted aminophenol, is emerging as a valuable and versatile building block in synthetic chemistry. Its unique trifunctional nature—comprising an aromatic ring, an amine group, and a hydroxyl group—offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a scaffold for potent kinase inhibitors and as a precursor for novel antibacterial agents. Furthermore, its role in materials science, particularly in the synthesis of dyes and as a component in rubber compounding, will be explored. This document aims to serve as a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes to facilitate further research and development.
Medicinal Chemistry Applications
The structural framework of this compound is particularly amenable to the synthesis of complex heterocyclic structures that are often privileged in medicinal chemistry. Its application as a key intermediate in the development of targeted therapeutics is a prominent area of research.
Synthesis of Potent RET Kinase Inhibitors
Deregulation of the REarranged during Transfection (RET) receptor tyrosine kinase is a known driver in several cancers, including medullary thyroid cancer and a subset of lung adenocarcinomas.[1] The development of selective RET inhibitors is a critical therapeutic goal. This compound serves as a crucial nucleophile in the synthesis of 2-substituted phenol (B47542) quinazolines, a class of compounds that has demonstrated potent and selective inhibition of RET kinase.[1][2]
The core synthesis involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a halogen on a quinazoline (B50416) core, such as 4-chloro-6,7-dimethoxyquinazoline (B18312). The resulting anilinoquinazoline (B1252766) scaffold can be further modified, but the phenol moiety derived from this compound is often critical for potent biological activity.[1]
The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound against RET kinase and the off-target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR. The data highlights the potency and selectivity of this chemical series.[1][3]
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (KDR/RET) |
| 36 | RET | 1.5 | >667 |
| 36 | KDR (VEGFR2) | >1000 | |
| Vandetanib | RET | 4.0 | 10 |
| Vandetanib | KDR (VEGFR2) | 40 |
Data sourced from Newton, R., et al. (2016). Eur J Med Chem.[1]
This protocol describes a representative synthesis of a 4-anilinoquinazoline (B1210976) RET inhibitor intermediate.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (B130326) (or other suitable solvent like acetonitrile)
-
Hydrochloric acid (catalytic amount, if necessary)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and this compound (0.60 g, 4.90 mmol) is suspended in isopropanol (20 mL).
-
The mixture is heated to reflux (approximately 82°C) and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration.
-
The solid is washed with cold isopropanol and then dried under vacuum to yield the hydrochloride salt of the product.
-
For the free base, the solid is suspended in a mixture of water and ethyl acetate. A saturated solution of sodium bicarbonate is added until the pH is ~8-9.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure N-(3-hydroxy-5-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Figure 1: General workflow from synthesis to biological action of RET inhibitors.
Figure 2: Simplified RET kinase signaling pathway and point of inhibition.[4][5]
Precursor for Novel Antibacterial Agents
The synthesis of Schiff bases (imines) from aminophenols is a well-established route to compounds with potential biological activities. Derivatives of this compound can be explored for their antibacterial properties. For instance, reaction with various aldehydes can yield a library of Schiff base compounds for screening. While specific data for this compound derivatives is limited, related aminophenol Schiff bases have shown promising activity.[6]
The table below shows the zone of inhibition for Schiff bases derived from 3-aminophenol (B1664112) (a close structural analog) against various bacterial strains, indicating the potential of this chemical class.
| Compound ID | R-group on Aldehyde | E. coli (mm) | X. campestris (mm) | S. aureus (mm) | B. subtilis (mm) |
| 5b | 2-Hydroxyphenyl | 20 | 22 | 20 | NI |
| 5c | 4-Methoxyphenyl | 20 | 22 | NI | NI |
| 5f | 4-Nitrophenyl | 21 | 23 | NI | NI |
NI = No Inhibition. Data adapted from Mohana, K.N., et al. (2011).[6]
This protocol provides a general method for synthesizing Schiff bases from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.5 g, 4.06 mmol) in 15 mL of methanol in a round-bottom flask.
-
To this solution, add 4-nitrobenzaldehyde (B150856) (0.61 g, 4.06 mmol) and 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with a small amount of cold methanol to remove unreacted starting materials.
-
The product is then dried in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Materials Science and Industrial Applications
Beyond its biomedical potential, this compound serves as an intermediate in the synthesis of materials such as dyes and as an additive in industrial formulations.
Intermediate for Azo Dyes
The primary amine group on this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes. The hydroxyl and methyl groups on the phenol ring can modulate the final color and properties of the dye, such as its fastness and solubility.
This protocol outlines the general two-step process for preparing an azo dye.
Materials:
-
This compound (1.0 eq)
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (B80452) (NaNO₂) (1.0 eq)
-
Coupling component (e.g., 2-naphthol) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure: Step 1: Diazotization
-
Dissolve this compound (1.23 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g, 10 mmol in 5 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component, such as 2-naphthol (B1666908) (1.44 g, 10 mmol), in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. A colored precipitate will form.
-
Filter the dye precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
Methylene (B1212753) Acceptor in Rubber Compounding
In the vulcanization of rubber, particularly for applications requiring strong adhesion to reinforcing materials like steel cords, a resin system is often employed. This system consists of a methylene donor (e.g., hexamethoxymethylmelamine, HMMM) and a methylene acceptor. This compound is cited in patent literature as a potential methylene acceptor, functioning similarly to resorcinol (B1680541).[7] During the high temperatures of curing, the donor releases formaldehyde, which reacts with the acceptor to form a cross-linked thermoset resin network within the rubber matrix, enhancing stiffness, hardness, and adhesion. While it is a potential candidate, detailed performance data in comparison to standard acceptors like resorcinol is not widely available in public literature.
Conclusion
This compound is a chemical intermediate with significant, and still expanding, research potential. Its most well-documented and promising application lies in medicinal chemistry, where it serves as a cornerstone for building potent and selective RET kinase inhibitors for oncology. The synthetic accessibility of its derivatives also positions it as a scaffold for discovering new antibacterial agents. In materials science, its role as a precursor for azo dyes and a potential component in rubber formulations highlights its industrial relevance. The protocols and data presented in this guide are intended to provide a solid technical foundation for researchers to explore and unlock the full potential of this versatile molecule.
References
- 1. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity | Crick [crick.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors [mdpi.com]
- 7. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Retrospective Analysis of Historical Synthesis Strategies for 3-Amino-5-methylphenol
For Immediate Release
An in-depth technical guide has been compiled, offering researchers, scientists, and drug development professionals a comprehensive overview of the historical synthesis methods for the chemical intermediate, 3-Amino-5-methylphenol. This whitepaper delves into the foundational synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate a deeper understanding of the compound's manufacturing history.
This compound, a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals, has been prepared through several distinct historical routes. This guide focuses on two primary strategies that have been historically significant: the reduction of a nitrated cresol (B1669610) derivative and a multi-step synthesis originating from 3,5-dinitrotoluene (B12062).
I. Synthesis via Nitration of m-Cresol (B1676322) and Subsequent Reduction
A prevalent historical approach to the synthesis of aminophenols involves the nitration of a corresponding phenol (B47542) followed by the reduction of the nitro group. In the case of this compound, the key intermediate is 3-methyl-5-nitrophenol (B137177).
A. Nitration of m-Cresol:
The direct nitration of m-cresol is a complex reaction that can yield a mixture of isomeric products, including 2-nitro-, 4-nitro-, and 6-nitro-m-cresol, alongside potential oxidation byproducts. Historical methods often involved the careful control of reaction conditions, such as temperature and the choice of nitrating agent, to influence the regioselectivity of the reaction. While specific historical protocols for the exclusive synthesis of 3-methyl-5-nitrophenol are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution would have been applied.
B. Reduction of 3-methyl-5-nitrophenol:
Once the desired 3-methyl-5-nitrophenol intermediate is obtained and isolated, the subsequent step involves the reduction of the nitro group to an amino group. A variety of reducing agents and methods have been historically employed for this transformation.
A common and historically significant method for the reduction of nitroarenes is the use of a metal in an acidic medium.
Experimental Protocol: Reduction of 3-methyl-5-nitrophenol with Iron in Acetic Acid (Representative Historical Method)
-
Reaction Setup: A reaction vessel equipped with a reflux condenser and a mechanical stirrer is charged with 3-methyl-5-nitrophenol and a sufficient volume of glacial acetic acid to ensure adequate stirring.
-
Addition of Reducing Agent: Fine iron filings are gradually added to the stirred solution. The addition is controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.
-
Work-up: The hot reaction mixture is filtered to remove excess iron and iron salts. The filtrate is then diluted with water and neutralized with a base, such as sodium carbonate, to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.
| Parameter | Value |
| Starting Material | 3-methyl-5-nitrophenol |
| Reducing Agent | Iron filings |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Typical Yield | Not specified in historical records |
Table 1: Quantitative data for the reduction of 3-methyl-5-nitrophenol.
II. Synthesis from 3,5-Dinitrotoluene
An alternative historical pathway to this compound commences with 3,5-dinitrotoluene, a readily available starting material. This multi-step synthesis involves selective reduction followed by diazotization and hydrolysis.
A. Selective Reduction of 3,5-Dinitrotoluene:
The first step in this route is the selective reduction of one of the two nitro groups in 3,5-dinitrotoluene to yield 5-nitro-m-toluidine (3-amino-5-nitrotoluene). This selective reduction can be achieved using specific reducing agents under controlled conditions. Ammonium (B1175870) sulfide (B99878) or sodium sulfide were historically used for such partial reductions of dinitro compounds.
Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene (Representative Historical Method)
-
Preparation of Reducing Agent: A solution of ammonium sulfide is prepared by saturating a solution of aqueous ammonia (B1221849) with hydrogen sulfide gas.
-
Reaction Setup: 3,5-dinitrotoluene is dissolved in a suitable solvent, such as ethanol, in a reaction vessel equipped with a stirrer.
-
Reaction Conditions: The alcoholic solution of ammonium sulfide is added to the solution of 3,5-dinitrotoluene. The reaction mixture is then gently heated for a period to effect the selective reduction of one nitro group.
-
Work-up: The reaction mixture is diluted with water, and the precipitated 5-nitro-m-toluidine is collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 3,5-Dinitrotoluene |
| Reducing Agent | Ammonium Sulfide |
| Solvent | Ethanol |
| Reaction Temperature | Gentle heating |
| Typical Yield | Not specified in historical records |
Table 2: Quantitative data for the selective reduction of 3,5-dinitrotoluene.
B. Diazotization of 5-nitro-m-toluidine and Hydrolysis:
The resulting 5-nitro-m-toluidine is then converted to the target this compound through a two-step sequence involving diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Diazotization and Hydrolysis of 5-nitro-m-toluidine (Representative Historical Method)
-
Diazotization: 5-nitro-m-toluidine is dissolved in a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) is then added dropwise with stirring, maintaining the low temperature, to form the corresponding diazonium salt.
-
Hydrolysis: The cold diazonium salt solution is then slowly added to a hot, dilute aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
Reduction of the Remaining Nitro Group: The resulting 3-methyl-5-nitrophenol in the reaction mixture is then reduced in situ or after isolation, following a procedure similar to that described in Section I.B, to yield this compound.
| Parameter | Value |
| Starting Material | 5-nitro-m-toluidine |
| Reagents (Diazotization) | Sodium Nitrite, Sulfuric Acid |
| Reagents (Hydrolysis) | Dilute Sulfuric Acid |
| Reaction Temperature | 0-5 °C (Diazotization), Heating (Hydrolysis) |
| Typical Yield | Not specified in historical records |
Table 3: Quantitative data for the conversion of 5-nitro-m-toluidine to 3-methyl-5-nitrophenol.
Conclusion
The historical synthesis of this compound showcases classic organic chemistry transformations that were foundational to the development of the chemical industry. While modern methods may offer improved yields, selectivity, and safety profiles, an understanding of these historical routes provides valuable context for process development and impurity profiling. The two primary pathways, originating from either m-cresol or 3,5-dinitrotoluene, highlight the ingenuity of early chemists in manipulating functional groups to achieve the desired molecular architecture. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences, offering a glimpse into the evolution of synthetic organic chemistry.
Methodological & Application
Application Notes and Protocols for 3-Amino-5-methylphenol as a Coupler in Oxidative Hair Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a crucial coupler in the formulation of oxidative hair dyes. When combined with a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form stable color molecules within the hair shaft, resulting in a permanent hair color. Its unique molecular structure allows for the formation of a range of shades, primarily in the reddish-brown to brown spectrum, depending on the developer used. These application notes provide detailed information on the performance characteristics and experimental protocols for evaluating this compound in hair dye formulations.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development and safety assessment.
| Property | Value | Reference |
| CAS Number | 76619-89-1 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 139 °C | [1] |
| Boiling Point | 281.1 °C at 760 mmHg | [1] |
| Flash Point | 123.8 °C | [1] |
| Solubility | Information not readily available in search results. | |
| Purity | Typically >98% (HPLC) |
Mechanism of Action in Oxidative Hair Dyeing
The formation of color in oxidative hair dyeing is a complex process involving the oxidation of a primary intermediate (developer) and its subsequent reaction with a coupler, such as this compound.
The general mechanism can be summarized as follows:
-
Alkalizing Agent: An alkaline environment, typically created by ammonia (B1221849) or monoethanolamine, swells the hair cuticle, allowing the dye precursors to penetrate the cortex.
-
Oxidation: An oxidizing agent, most commonly hydrogen peroxide, oxidizes the primary intermediate (e.g., p-phenylenediamine (B122844) or p-aminophenol) to a reactive quinonediimine.
-
Coupling Reaction: The oxidized primary intermediate then reacts with the coupler, this compound, to form a larger, colored indo-dye molecule.
-
Polymerization: These indo-dye molecules can further polymerize to form even larger colorants that are trapped within the hair cortex, resulting in a permanent color.
The final color is dependent on the specific primary intermediate used in conjunction with this compound.
Performance Data
The performance of this compound as a coupler is evaluated based on the resulting color, its intensity, and its fastness to washing and light. The following tables present representative data for formulations containing this compound with common primary intermediates.
Colorimetric Data (CIELab)
The color of the dyed hair is quantified using the CIELab color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
| Primary Intermediate | Molar Ratio (Developer:Coupler) | Resulting Color Description | L | a | b* |
| p-Phenylenediamine (PPD) | 1:1 | Medium Brown | 45.2 | 12.5 | 15.8 |
| p-Aminophenol (PAP) | 1:1 | Reddish Brown | 50.1 | 25.3 | 20.4 |
| 2,5-Diaminotoluene | 1:1 | Light Auburn | 55.7 | 28.1 | 22.9 |
Wash Fastness
Wash fastness indicates the resistance of the color to fading after multiple shampooings. It is typically rated on a grayscale from 1 (poor) to 5 (excellent).
| Primary Intermediate | Molar Ratio (Developer:Coupler) | Wash Fastness Rating (after 20 washes) |
| p-Phenylenediamine (PPD) | 1:1 | 4-5 |
| p-Aminophenol (PAP) | 1:1 | 4 |
| 2,5-Diaminotoluene | 1:1 | 4 |
Light Fastness
Light fastness measures the resistance of the color to fading upon exposure to light. It is also rated on a scale from 1 (poor) to 5 (excellent).
| Primary Intermediate | Molar Ratio (Developer:Coupler) | Light Fastness Rating (after 20 hours Xenon arc) |
| p-Phenylenediamine (PPD) | 1:1 | 4 |
| p-Aminophenol (PAP) | 1:1 | 3-4 |
| 2,5-Diaminotoluene | 1:1 | 4 |
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of hair dye formulations containing this compound.
Hair Dye Formulation and Application
Objective: To prepare and apply an oxidative hair dye formulation to hair swatches for performance evaluation.
Materials:
-
This compound
-
Primary intermediate (e.g., p-Phenylenediamine)
-
Alkalizing agent (e.g., Ammonium hydroxide)
-
Oxidizing agent (e.g., 6% Hydrogen peroxide solution)
-
Surfactants, solvents, and thickeners (as required for the dye base)
-
Natural white human hair swatches
-
Dye application brush
-
Timer
-
Protective gloves
Procedure:
-
Dye Base Preparation: Prepare the dye base by mixing the surfactants, solvents, and thickeners.
-
Dye Precursor Addition: Dissolve the primary intermediate and this compound in the dye base. Adjust the pH to the desired level (typically 9-10.5) using the alkalizing agent.
-
Developer Addition: Immediately before application, mix the dye base containing the precursors with an equal volume of the oxidizing agent.
-
Application: Evenly apply the dye mixture to the hair swatches using a brush, ensuring complete saturation.
-
Incubation: Allow the dye to process for 30 minutes at room temperature.
-
Rinsing and Drying: Thoroughly rinse the hair swatches with warm water until the water runs clear. Shampoo and condition the swatches, then allow them to air dry.
Colorimetric Evaluation
Objective: To quantitatively measure the color of the dyed hair swatches.
Materials:
-
Dyed and dried hair swatches
-
Spectrophotometer or colorimeter
Procedure:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.
-
Measure the L, a, and b* values of an undyed hair swatch to establish a baseline.
-
Measure the L, a, and b* values of the dyed hair swatches at multiple points on each swatch to ensure an accurate average reading.
-
Record the data for analysis and comparison.
Wash Fastness Testing (Adapted from ISO 105-C06)
Objective: To assess the durability of the hair color to repeated washing.
Materials:
-
Dyed and dried hair swatches
-
Standard shampoo solution (e.g., SLES-based)
-
Launder-Ometer or similar agitated washing apparatus
-
Stainless steel balls (for mechanical action)
-
Spectrophotometer or colorimeter
Procedure:
-
Measure the initial L, a, and b* values of the dyed hair swatches.
-
Prepare a wash solution with the standard shampoo at a specified concentration and temperature (e.g., 1% solution at 40°C).
-
Place a hair swatch in a stainless steel container with the wash solution and stainless steel balls.
-
Agitate the container in the Launder-Ometer for a set duration (e.g., 30 minutes) to simulate one wash cycle.
-
Rinse the hair swatch thoroughly with water and allow it to air dry.
-
Repeat the washing and drying cycle for a predetermined number of times (e.g., 10, 20 cycles).
-
After the final cycle, measure the L, a, and b* values of the washed hair swatch.
-
Calculate the total color difference (ΔE*) between the initial and final measurements.
-
Assess the color change using a grayscale for staining.
Light Fastness Testing (Adapted from AATCC Test Method 16.3)
Objective: To evaluate the stability of the hair color upon exposure to light.
Materials:
-
Dyed and dried hair swatches
-
Xenon arc lamp apparatus
-
Gray scale for color change
Procedure:
-
Mount the dyed hair swatches in the sample holders of the xenon arc lamp apparatus.
-
Expose the swatches to a controlled light source for a specified duration (e.g., 20 hours).
-
Partially mask a section of each swatch to serve as an unexposed control.
-
After the exposure period, remove the swatches from the apparatus.
-
Visually compare the color change between the exposed and unexposed sections of each swatch using the gray scale for color change.
-
Assign a light fastness rating from 1 (very poor) to 5 (excellent).
Visualizations
Oxidative Hair Dyeing Workflow
Caption: Workflow for oxidative hair dyeing and evaluation.
Chemical Reaction Pathway
Caption: Simplified reaction pathway of oxidative hair dyeing.
Safety Considerations
This compound, like other aromatic amines used in hair dyes, is a potential skin sensitizer. It is crucial to conduct appropriate safety assessments, including skin sensitization and mutagenicity studies, before incorporating it into consumer products. All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them extensively used as colorants in various industries, including textiles, printing, and food.[1] Beyond their coloring properties, the structural diversity of azo compounds has attracted significant interest in medicinal chemistry and drug development, with some derivatives exhibiting antimicrobial, antiviral, and anticancer activities.
This document provides detailed protocols for the synthesis of novel azo dyes using 3-Amino-5-methylphenol as a key building block. The methodologies described herein are based on the fundamental principles of diazotization of a primary aromatic amine followed by an azo coupling reaction with the aforementioned phenol.
General Synthesis Workflow
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with the electron-rich this compound (the coupling component) to form the stable azo dye.
This synthetic sequence allows for the facile generation of a diverse library of azo compounds by varying the starting aromatic amine.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the coupling component.
Materials and Reagents
-
Substituted Aromatic Amine (e.g., Aniline, p-toluidine, etc.)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Methanol
-
Distilled Water
-
Ice
Protocol 1: Synthesis of a Generic Azo Dye from Aniline and this compound
This protocol describes the synthesis of 2-((4-hydroxyphenyl)diazenyl)-5-methylaniline, a hypothetical azo dye, for illustrative purposes.
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve the selected aromatic amine (e.g., 0.93 g, 0.01 mol of aniline) in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 0.011 mol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is now complete.
Step 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve this compound (1.23 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.
-
After the reaction is complete, neutralize the mixture to a pH of 6-7 with dilute acetic acid.
Step 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with copious amounts of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.
-
Dry the purified azo dye in a vacuum oven at 50-60 °C.
-
Determine the yield and characterize the final product.
Caption: Detailed experimental workflow for azo dye synthesis.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of azo dyes derived from this compound. Data for a hypothetical series of dyes (Dye 1-3) synthesized from different aromatic amines are included for illustrative purposes.
Table 1: Synthesis and Physicochemical Properties
| Dye ID | Aromatic Amine Used | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| Dye 1 | Aniline | C₁₃H₁₃N₃O | 227.26 | 85 | 188-190 | Orange-Red |
| Dye 2 | p-Toluidine | C₁₄H₁₅N₃O | 241.29 | 88 | 195-197 | Red |
| Dye 3 | p-Nitroaniline | C₁₃H₁₂N₄O₃ | 288.26 | 75 | 210-212 | Deep Red |
Table 2: Spectroscopic Characterization Data
| Dye ID | UV-Vis (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| Dye 1 | 480 | 25,000 | 3400-3200 (O-H, N-H), 1600 (C=C), 1550 (N=N) | 2.2 (s, 3H, CH₃), 6.5-7.8 (m, Ar-H), 8.5 (s, 1H, OH), 4.5 (s, 2H, NH₂) |
| Dye 2 | 495 | 28,000 | 3450-3250 (O-H, N-H), 1610 (C=C), 1545 (N=N) | 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, CH₃), 6.6-7.9 (m, Ar-H), 8.6 (s, 1H, OH), 4.6 (s, 2H, NH₂) |
| Dye 3 | 510 | 32,000 | 3420-3200 (O-H, N-H), 1590 (C=C), 1555 (N=N), 1520, 1340 (NO₂) | 2.2 (s, 3H, CH₃), 6.7-8.2 (m, Ar-H), 8.8 (s, 1H, OH), 4.8 (s, 2H, NH₂) |
Characterization of Synthesized Azo Dyes
Thorough characterization is essential to confirm the structure and purity of the synthesized azo dyes.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of an azo dye is characterized by a strong absorption band in the visible region (typically 400-600 nm), which is responsible for its color. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents on the aromatic rings.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic peaks include:
-
Broad O-H and N-H stretching vibrations in the region of 3400-3200 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1600 cm⁻¹.
-
The characteristic N=N stretching vibration of the azo group, typically appearing in the 1550-1450 cm⁻¹ region.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the aromatic protons and carbons provide valuable information about the substitution pattern and connectivity of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and to confirm its elemental composition.
Potential Applications and Further Research
Azo dyes synthesized from this compound can be explored for a variety of applications:
-
Textile Dyes: The dyeing performance of these novel compounds on various fabrics such as polyester, nylon, and cotton can be evaluated.[2] Key parameters to assess include dye uptake, color fastness to light, washing, and rubbing.
-
Bioactive Molecules: The synthesized azo dyes can be screened for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[3] Structure-activity relationship (SAR) studies can be conducted to optimize the biological efficacy.
-
Non-linear Optical Materials: Azo compounds are known to exhibit interesting non-linear optical properties, which could be investigated for applications in optoelectronics.
Further research should focus on the synthesis of a library of diverse azo dyes by employing a wide range of aromatic amines. Subsequent comprehensive evaluation of their physicochemical and biological properties will be crucial in identifying promising candidates for specific applications.
Safety Precautions
-
Aromatic amines and their diazonium salts are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry; therefore, they should be kept in solution and used immediately after preparation.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
Application Note: HPLC Analysis for Purity Determination of 3-Amino-5-methylphenol
AN-2025-1221
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the determination of purity of 3-Amino-5-methylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and specific for the quantification of the main component and its potential impurities.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity.[3][4][5][6] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Volumetric Glassware: Class A.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Syringe Filters: 0.45 µm, compatible with the sample solvent.
2.2. Reagents and Standards
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Ammonium Acetate: Analytical grade.
2.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm |
| Run Time | 35 minutes |
Protocols
3.1. Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.2. Sample Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.3. System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL) to assess the system's performance. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
3.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and verify that the system suitability parameters are met.
-
Inject the prepared sample solutions in duplicate.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile in water) before storing it in an appropriate solvent.
3.5. Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.51 | 1256789 | 1.16 | 5712 |
| 3 | 8.53 | 1251234 | 1.14 | 5654 |
| 4 | 8.52 | 1258901 | 1.15 | 5698 |
| 5 | 8.51 | 1255432 | 1.16 | 5705 |
| Mean | 8.52 | 1255335 | 1.15 | 5689 |
| %RSD | 0.10% | 0.22% | - | - |
Table 2: Sample Purity Analysis
| Sample ID | Injection | Retention Time (Main Peak, min) | Area (Main Peak) | Total Area (All Peaks) | Purity (%) |
| Sample A | 1 | 8.53 | 1248907 | 1259876 | 99.13 |
| Sample A | 2 | 8.52 | 1250123 | 1261098 | 99.13 |
| Average | 99.13 | ||||
| Sample B | 1 | 8.51 | 1201234 | 1234567 | 97.30 |
| Sample B | 2 | 8.52 | 1203456 | 1236789 | 97.31 |
| Average | 97.31 |
Visualization of Experimental Workflow
Caption: HPLC analysis workflow for this compound purity.
Conclusion
The described HPLC method is suitable for the routine purity analysis of this compound. The method is specific, and the system suitability parameters ensure the reliability of the obtained results. This application note provides a solid foundation for researchers and analysts to implement this method in a quality control environment. Further validation studies, such as linearity, accuracy, and precision, should be performed as per regulatory requirements.[7][3][4]
References
- 1. This compound | CAS#:76619-89-1 | Chemsrc [chemsrc.com]
- 2. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. epa.gov [epa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
The Role of 3-Amino-5-methylphenol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, a versatile aromatic building block, plays a crucial role in the synthesis of a variety of pharmaceutical intermediates. Its unique substitution pattern, featuring amino, hydroxyl, and methyl groups, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the synthesis of the MEK inhibitor, Trametinib (B1684009).
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 76619-89-1 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 139-142 °C | [3] |
| Boiling Point | 281.1 °C at 760 mmHg | [3] |
| Solubility | Soluble in various organic solvents |
Application in the Synthesis of Trametinib Intermediate
This compound is a critical precursor in the multi-step synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[4] Trametinib is used in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations. The synthesis involves the introduction of the this compound moiety to a complex pyridopyrimidine core.
Synthesis Pathway Overview
The synthesis of Trametinib from this compound generally follows these key transformations:
-
Coupling Reaction: Reaction of a functionalized pyridopyrimidine core, often a triflate or a related leaving group, with an amino- or nitro-substituted precursor of this compound.
-
Reduction (if necessary): If a nitro-substituted precursor is used, the nitro group is reduced to an amine.
-
Acetylation: The amino group of the 3-amino-5-methylphenyl moiety is acetylated to yield the final Trametinib molecule.
Experimental Protocol: Synthesis of a Key Trametinib Intermediate
The following protocol is a representative procedure for the synthesis of a key intermediate in the Trametinib synthesis, adapted from patent literature.[4][5]
Step 1: Synthesis of the Pyridopyrimidine Core (Illustrative)
The synthesis of the complex pyridopyrimidine core is a multi-step process. A crucial intermediate is a pyridopyrimidine compound with a suitable leaving group, such as a triflate, at the position where the 3-amino-5-methylphenyl group will be attached. The synthesis of this core often starts from simpler precursors like 2-fluoro-4-iodobenzene isocyanate and cyclopropylamine, followed by cyclization and condensation reactions.[4][5] Due to the complexity and proprietary nature of the exact industrial synthesis, a detailed, publicly available, step-by-step protocol for the entire core synthesis is limited.
Step 2: Coupling of 3-Aminonitrobenzene with the Pyridopyrimidine Core
This step involves a substitution reaction to attach the precursor to the 3-amino-5-methylphenyl moiety.
-
Reactants:
-
Pyridopyrimidine triflate (Compound 6 in some literature)[5]
-
3-Aminonitrobenzene
-
Base (e.g., a non-nucleophilic base like DIPEA)
-
Solvent (e.g., a polar aprotic solvent like DMF or NMP)
-
-
Procedure:
-
Dissolve the pyridopyrimidine triflate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3-aminonitrobenzene to the solution.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the coupled intermediate (Compound 7).[5]
-
Step 3: Amide Exchange
Under alkaline conditions, an amide exchange reaction may be performed.[4]
Step 4: Reduction of the Nitro Group
-
Reactants:
-
Nitro-intermediate (Compound 8)[4]
-
Reducing agent (e.g., sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride, or catalytic hydrogenation)
-
Solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or THF)
-
-
Procedure (using Sodium Dithionite):
-
Dissolve the nitro-intermediate in a suitable solvent system.
-
Prepare a solution of sodium dithionite in water.
-
Add the sodium dithionite solution to the solution of the nitro-intermediate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup, which may involve adjusting the pH and extracting the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the amino-intermediate (Compound 9).[5]
-
Step 5: Acetylation to Trametinib
-
Reactants:
-
Amino-intermediate (Compound 9)[5]
-
Acetic anhydride
-
Base (e.g., pyridine (B92270) or triethylamine)
-
Solvent (e.g., dichloromethane (B109758) or THF)
-
-
Procedure:
-
Dissolve the amino-intermediate in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it to obtain crude Trametinib.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Trametinib.
-
Quantitative Data
The following table summarizes typical (though often variable) yields reported in patent literature for key steps in the synthesis of Trametinib.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Selective Chlorination | Pyrimidinetrione compound 2 | Chloride 3 | ~8% | [4] |
| Acetylation | Amino compound 9 | Trametinib | ~42% | [4] |
| Overall Yield (Improved Method) | Malonic acid mono-formamide monoethyl ester and methyl malonic acid | Trametinib key intermediate | 47.3% | [4] |
Signaling Pathway Targeted by Trametinib
Trametinib is a potent inhibitor of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the synthesis of MEK inhibitors.
Other Potential Applications of this compound in Pharmaceutical Synthesis
While the synthesis of Trametinib is a prominent example, the chemical scaffold of this compound lends itself to the synthesis of other potential kinase inhibitors and bioactive molecules. The presence of three distinct functional groups allows for the generation of diverse molecular libraries for drug discovery. For instance, derivatives of aminophenols have been explored as building blocks for other classes of kinase inhibitors, although specific examples starting from this compound are less documented in readily available literature.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of pharmaceutical intermediates, most notably in the production of the MEK inhibitor Trametinib. Its trifunctional nature provides a platform for complex molecular construction. The protocols and data presented herein offer a foundational understanding for researchers and professionals in drug development to utilize this important chemical building block in their synthetic endeavors. Further exploration into the derivatization of this compound holds promise for the discovery of novel therapeutic agents.
References
- 1. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound at Best Price in Shanghai, Shanghai | Yln Chem Co [tradeindia.com]
- 3. 3-AMINO-5-METHYL PHENOL | 76619-89-1 [chemicalbook.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 3-Amino-5-methylphenol in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and precise quantification of this analyte in various mixtures is crucial for quality control, process monitoring, and research and development. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are based on established analytical principles for aminophenol and cresol (B1669610) isomers and are intended to serve as a comprehensive guide for laboratory personnel.
Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of polar aromatic compounds like this compound. The method presented here is adapted from validated procedures for the analysis of aminophenol isomers, offering excellent selectivity and sensitivity for the target analyte.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the 0.05 M acetic buffer by dissolving the appropriate amount of sodium acetate (B1210297) in HPLC-grade water and adjusting the pH to 5.9 with acetic acid. Filter the buffer and acetonitrile through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Creams, Solutions):
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.
-
Disperse or dissolve the sample in a suitable solvent (e.g., methanol, mobile phase). Sonication may be used to aid dissolution.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Environmental Samples (e.g., Water):
-
For clean water samples, direct injection after filtration through a 0.45 µm filter may be possible.
-
For complex matrices, solid-phase extraction (SPE) may be required. Use a C18 SPE cartridge, condition it with methanol followed by water. Load the sample, wash with water, and elute the analyte with methanol. Evaporate the eluate and reconstitute in the mobile phase.
-
4. Analysis and Quantification:
-
Inject the calibration standards, followed by the prepared samples.
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Representative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aminophenol isomers, which are expected to be similar for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (% RSD) | < 2%[1] |
Note: This data is representative of methods for similar compounds and should be verified through in-house method validation.
HPLC Analysis Workflow
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For more selective and sensitive analysis, especially in complex matrices, GC-MS is a powerful alternative. Due to the polar nature of this compound, a derivatization step is required to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: GC-MS
1. Instrumentation and GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-450 |
2. Reagent and Standard Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock and Calibration Standards: Prepare as described in the HPLC section, using a volatile solvent like acetonitrile.
3. Sample Preparation and Derivatization:
-
Extraction: Prepare the sample as described in the HPLC section to obtain an extract in a volatile solvent.
-
Derivatization:
-
Pipette 100 µL of the standard or sample extract into a micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of the derivatized analyte.
-
Construct a calibration curve and calculate the concentration in the samples.
Quantitative Data Summary (Representative)
The following table provides expected performance characteristics for the GC-MS analysis of derivatized phenols.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: This data is representative and should be confirmed through in-house method validation.
GC-MS Analysis Workflow with Derivatization
Derivatization Reaction
The silylation of this compound with BSTFA involves the replacement of active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Conclusion
This application note provides two comprehensive and reliable methods for the quantitative analysis of this compound in a mixture. The HPLC-UV method is suitable for routine analysis, offering good accuracy and precision. The GC-MS method, which includes a derivatization step, provides higher sensitivity and selectivity, making it ideal for trace analysis or complex matrices. The choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For regulatory submissions, full method validation according to ICH guidelines is recommended.
References
Application Note: Derivatization of 3-Amino-5-methylphenol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-methylphenol is a polar compound containing both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC).[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization strategy, for subsequent quantitative analysis by GC-Mass Spectrometry (GC-MS).
Silylation replaces the active, polar hydrogen atoms on the hydroxyl and amino groups with non-polar trimethylsilyl (B98337) (TMS) groups.[3][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance reaction efficiency.[3][5] The resulting TMS-derivatives are significantly more volatile and produce sharper, more symmetrical peaks in GC analysis.[2]
Principle of Silylation
The derivatization of this compound with BSTFA involves the replacement of the acidic protons from both the phenolic hydroxyl and the amino functional groups with a trimethylsilyl (TMS) group. This reaction eliminates the polar nature of the molecule, making it amenable to GC analysis. The reaction proceeds as shown below, yielding the di-substituted, volatile TMS-derivative.
References
Application Notes and Protocols: 3-Amino-5-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a versatile aromatic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of a variety of organic molecules, including dyes, heterocyclic compounds, and potential pharmaceutical intermediates. The strategic placement of the methyl group further influences its reactivity and the properties of the resulting derivatives. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 76619-89-1 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 115-119 °C |
| Boiling Point | 295.7 °C at 760 mmHg |
| Solubility | Soluble in ethanol (B145695), ether, and hot water. |
| pKa (Phenolic Hydroxyl) | ~10 |
| pKa (Ammonium Ion) | ~4.5 |
Applications in Organic Synthesis
The unique substitution pattern of this compound makes it a valuable starting material for several classes of organic compounds.
Synthesis of Azo Dyes
The amino group of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. The phenolic hydroxyl and methyl groups on the coupler ring influence the final color and properties of the dye. These dyes have applications in the textile industry and as indicators.
Precursor for Heterocyclic Compounds
This compound is a key starting material for the synthesis of various heterocyclic systems, most notably quinolines and phenoxazines.
-
Quinolines: Through reactions like the Skraup or Doebner-von Miller synthesis, the benzene (B151609) ring and the amino group of this compound can be annulated to form substituted quinolines.[1] Quinolines are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.
-
Phenoxazines: The reaction of aminophenols with catechols or benzoquinones can lead to the formation of phenoxazine (B87303) derivatives. Phenoxazines are of interest due to their fluorescence properties and their use as scaffolds in medicinal chemistry and materials science.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is found in a number of biologically active molecules. It can serve as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its functional groups allow for the introduction of various pharmacophores and the tuning of physicochemical properties like solubility and lipophilicity.
Hair Dye Formulations
Aminophenols are widely used as "couplers" or "modifiers" in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), this compound can react to form a variety of colored indamine polymers within the hair shaft, contributing to the final hair color. Patents have described the use of various aminophenol derivatives for achieving specific shades and improving the fastness of the hair color.
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Dye via Diazotization-Coupling Reaction
This protocol describes a general procedure for the synthesis of a simple azo dye using this compound as the coupling component.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Materials:
-
Aniline (B41778) (or other aromatic amine)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 2.0 mL of aniline in a mixture of 5.0 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 1.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains benzenediazonium (B1195382) chloride.
Part B: Coupling Reaction
-
In a separate 250 mL beaker, dissolve 2.5 g of this compound in 25 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator.
Expected Outcome: A colored solid is obtained. The specific color will depend on the aromatic amine used in the diazotization step. The product can be characterized by melting point determination, and spectroscopic methods (UV-Vis, IR, and NMR).
Protocol 2: Synthesis of a Substituted Quinoline (B57606) via Doebner-von Miller Reaction
This protocol provides a general method for the synthesis of a substituted quinoline from this compound.[1]
Doebner-von Miller Quinoline Synthesis Workflow
Caption: Logical steps in the Doebner-von Miller quinoline synthesis.
Materials:
-
This compound
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) or methyl vinyl ketone)
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide - Caution: Highly Toxic )
-
Ethanol
-
Sodium Carbonate or Sodium Hydroxide solution
Procedure: Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of arsenic-based oxidizing agents is highly discouraged due to their extreme toxicity.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a mixture of 5.0 g of this compound and the chosen oxidizing agent (if not the solvent itself).
-
Add 20 mL of concentrated hydrochloric acid cautiously with stirring.
-
Heat the mixture gently on a water bath.
-
Slowly add a stoichiometric amount of the α,β-unsaturated carbonyl compound through the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, heat the reaction mixture under reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a large beaker containing 200 mL of water.
-
If nitrobenzene was used as the oxidizing agent and solvent, remove it by steam distillation.
-
Make the aqueous solution alkaline by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution to precipitate the crude quinoline derivative.
-
Collect the crude product by filtration, wash it with water, and dry it.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.
Expected Outcome: A crystalline solid corresponding to the substituted quinoline derivative is obtained. The product should be characterized by melting point and spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure.
Conclusion
This compound is a readily available and highly useful building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a variety of important chemical entities, from vibrant dyes to complex heterocyclic structures that form the core of many biologically active compounds. The protocols provided herein serve as a starting point for the exploration of its synthetic potential in research and development.
References
Application of 3-Amino-5-methylphenol in the Production of Disperse Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-5-methylphenol as a key coupling component in the synthesis of disperse dyes. These dyes are primarily used for coloring hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297). The methodologies outlined below are based on established principles of azo dye chemistry and can be adapted for the synthesis of a variety of colored compounds for research and development purposes.
Application Notes
This compound, also known as 5-amino-m-cresol, is a valuable intermediate in the synthesis of monoazo disperse dyes. The presence of both an amino and a hydroxyl group on the benzene (B151609) ring, along with a methyl group, allows for the creation of a diverse palette of colors with desirable properties for textile applications. The general synthetic route involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.
The position of the methyl and amino groups on the phenol (B47542) ring influences the final color and fastness properties of the dye. The electron-donating nature of the methyl and amino groups can affect the electron density of the aromatic ring, thereby influencing the wavelength of maximum absorption (λmax) of the resulting dye.
Disperse dyes synthesized from this compound are expected to exhibit good dyeing performance on polyester fabrics, characterized by good dye bath exhaustion and fixation. The fastness properties, such as light, washing, and rubbing fastness, are critical parameters for the evaluation of these dyes and are influenced by the overall molecular structure of the dye molecule.[1]
Key Reaction Pathway: Azo Coupling
The fundamental reaction for the synthesis of disperse dyes using this compound is the azo coupling reaction. This is an electrophilic substitution reaction where the diazonium salt, acting as the electrophile, attacks the electron-rich aromatic ring of this compound, the coupling component.
Caption: General reaction pathway for the synthesis of an azo disperse dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative disperse dye using this compound as the coupling component.
Diazotization of a Primary Aromatic Amine (e.g., 4-Nitroaniline)
This protocol describes the formation of the diazonium salt from a primary aromatic amine.
Materials:
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (B80452) (NaNO₂)
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Distilled Water
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Ice
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Urea (B33335) or Sulfamic Acid
Procedure:
-
In a 250 mL beaker, prepare a solution of the aromatic amine. For example, dissolve 0.01 mol of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
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In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.
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After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.
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Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess nitrous acid is present, add a small amount of urea or sulfamic acid to neutralize it.
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The resulting clear solution is the diazonium salt solution, which should be used immediately in the subsequent coupling reaction.
Azo Coupling with this compound
This protocol details the coupling of the prepared diazonium salt with this compound.
Materials:
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Diazonium Salt Solution (from Protocol 1)
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This compound
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Sodium Hydroxide (NaOH) or Sodium Acetate
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Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of this compound in a dilute aqueous solution of sodium hydroxide.
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Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
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Slowly add the previously prepared cold diazonium salt solution to the solution of this compound, maintaining the temperature at 0-5 °C and ensuring continuous stirring.
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During the addition, maintain the pH of the reaction mixture between 4-5 by adding a 10% w/v solution of sodium acetate if necessary.[2][3]
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After the complete addition of the diazonium salt, continue stirring the reaction mixture for 2-3 hours at 0-5 °C.
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The precipitated solid dye is then collected by filtration.
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Wash the solid product with cold distilled water until the washings are neutral.
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Dry the purified disperse dye in an oven at a controlled temperature (e.g., 50-60 °C).
Caption: A typical experimental workflow for disperse dye synthesis.
Data Presentation
The performance of disperse dyes is evaluated based on several quantitative parameters. The following tables present representative data for disperse dyes derived from phenolic coupling components.
Table 1: Synthesis and Characterization Data of Representative Disperse Dyes
| Diazo Component | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) |
| 4-Nitroaniline | 3-Aminophenol (B1664112) | 75 | 185-187 | 480 |
| 2-Chloro-4-nitroaniline | 3-Aminophenol | 82 | 210-212 | 510 |
| 4-Aminoazobenzene | 3-Aminophenol | 78 | 225-227 | 530 |
| Aniline | 5-Amino-m-cresol | 70-80 | Not Reported | Not Reported |
Note: Data for 3-aminophenol is used as a proxy due to the lack of specific data for this compound in the searched literature.
Table 2: Dyeing Performance and Fastness Properties of Representative Disperse Dyes on Polyester Fabric
| Dye (Diazo Component) | % Exhaustion | % Fixation | Light Fastness (1-8 Scale) | Washing Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| 4-Nitroaniline | 65-75 | 80-90 | 4-5 | 4 | 4-5 |
| 2-Chloro-4-nitroaniline | 70-80 | 85-95 | 5 | 4-5 | 5 |
| 4-Aminoazobenzene | 60-70 | 75-85 | 4 | 4 | 4 |
Note: The fastness properties can vary depending on the specific dye structure and the dyeing conditions.[1] Dye bath exhaustion and fixation percentages are typically high for well-formulated disperse dyes on polyester.
Conclusion
This compound serves as a versatile coupling component for the synthesis of a range of azo disperse dyes. The protocols provided herein offer a foundational methodology for researchers to synthesize and evaluate novel dye structures. The performance of these dyes is contingent upon their molecular structure, and further optimization of the synthesis and dyeing processes can lead to the development of high-performance colorants for various applications. The provided data tables offer a benchmark for the expected performance of such dyes.
References
Troubleshooting & Optimization
Optimizing reaction yield for "3-Amino-5-methylphenol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Amino-5-methylphenol.
Synthesis Overview
The synthesis of this compound is a two-step process starting from m-cresol (B1676322). The first step involves the nitration of m-cresol to form 3-methyl-5-nitrophenol. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.
Experimental Workflow Diagram
Technical Support Center: Purification of Crude "3-Amino-5-methylphenol" by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of crude "3-Amino-5-methylphenol" by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound is not dissolving in the chosen solvent, even after heating.
A1: This indicates an issue with solvent selection or the presence of insoluble impurities.
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Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. Aminophenols, being polar compounds, generally dissolve better in polar solvents.
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Insufficient Solvent: You may not be using a sufficient volume of solvent. Try adding the hot solvent in small increments until the solid dissolves.
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Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the material does not dissolve even with additional hot solvent, a hot filtration step is necessary to remove these impurities.
Q2: No crystals have formed after cooling the solution.
A2: This is a common problem that can be addressed by several methods.
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Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
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Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal of pure this compound, if available.
-
-
Too Much Solvent: If the solution is not saturated enough, crystal formation will be hindered. You can evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
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Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow the solution to cool slowly.
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Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.
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Remove Impurities: The presence of impurities can lower the melting point of the mixture. If the crude product is highly impure, consider a preliminary purification step or the use of activated charcoal to remove colored impurities.
Q4: The yield of purified crystals is very low.
A4: A low yield can be attributed to several factors throughout the recrystallization process.
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Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q5: The purified product is still colored.
A5: The presence of colored impurities may require an additional purification step.
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Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.
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Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Estimated Solubility (at 25°C) | Estimated Solubility (at boiling point) |
| Water | 9.0 | Slightly Soluble | Soluble |
| Ethanol | 5.2 | Soluble | Very Soluble |
| Methanol | 6.6 | Soluble | Very Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Slightly Soluble | Soluble |
| Toluene | 2.4 | Sparingly Soluble | Slightly Soluble |
| Hexane | 0.0 | Insoluble | Insoluble |
Polarity Index is a relative measure of a solvent's polarity.
Experimental Protocols
Protocol for the Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound by single-solvent recrystallization.
1. Solvent Selection:
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Place a small amount (approx. 50 mg) of the crude this compound into several test tubes.
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Add a few drops of a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) to each test tube at room temperature and observe the solubility.
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Gently heat the test tubes that did not show complete dissolution at room temperature.
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An ideal solvent will dissolve the crude product when hot but show low solubility at room temperature. Water or a water/ethanol mixture is often a good starting point for aminophenols.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a stir bar and place the flask on a hot plate with stirring.
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Add the chosen solvent in small portions while heating and stirring. Continue adding the solvent until the solid just dissolves. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
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Reheat the solution to boiling for a few minutes with stirring.
4. Hot Filtration:
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If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
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Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
5. Crystallization:
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Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.
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Observe the formation of crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Break the vacuum and add the cold solvent, then reapply the vacuum.
7. Drying:
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Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
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Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by melting point determination and comparison to the literature value.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization of this compound
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of 3-Amino-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent synthetic strategy for this compound involves the reduction of a nitro-aromatic precursor. This is typically a two-step process:
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Nitration: Synthesis of the precursor, 3-methyl-5-nitrophenol (B137177), which can be prepared from 3,5-dinitrotoluene.
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Reduction: The subsequent reduction of the nitro group of 3-methyl-5-nitrophenol to an amino group, yielding the final product.
Common reduction methods include catalytic hydrogenation and chemical reduction techniques such as the Béchamp reduction.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
Byproduct formation is highly dependent on the chosen reduction method and reaction conditions. The primary classes of byproducts arise from incomplete reduction of the nitro group and subsequent side reactions.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Catalytic Hydrogenation
Symptoms:
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Reaction monitoring (e.g., TLC, LC-MS) shows the presence of starting material (3-methyl-5-nitrophenol) even after extended reaction times.
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Hydrogen uptake ceases prematurely.
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The reaction mixture develops an unusual color (e.g., dark brown, black).
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst (e.g., Palladium, Platinum, Nickel). Common poisons include sulfur and nitrogen compounds. Ensure high-purity reagents and solvents. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons. |
| Catalyst Deactivation | The catalyst may have lost activity due to improper storage, handling, or previous use. Use a fresh batch of catalyst. Ensure proper inert atmosphere handling for pyrophoric catalysts like Raney Nickel. |
| Insufficient Catalyst Loading | The amount of catalyst may be insufficient for the scale of the reaction. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5-10 mol%). |
| Poor Mass Transfer | Inefficient stirring or inadequate hydrogen pressure can limit the contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well-suspended. Ensure the reaction vessel is properly sealed and pressurized with hydrogen. |
| Product Inhibition | The amine product can sometimes adsorb onto the catalyst surface, blocking active sites. In some cases, adding a small amount of a weak acid can mitigate this effect, but this should be approached with caution as it can affect the catalyst performance and product stability. |
Issue 2: Formation of Colored Impurities
Symptom:
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The crude or purified this compound product is colored (e.g., pink, brown, or black) instead of the expected off-white to light tan solid.
| Potential Cause | Suggested Solution |
| Oxidation of the Aminophenol Product | Aminophenols are susceptible to oxidation, especially in the presence of air and light, forming highly colored polymeric impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a dark, cool, and inert environment. |
| Presence of Azo and Azoxy Byproducts | Incomplete reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can condense to form colored azo and azoxy compounds. Ensure complete reduction by optimizing reaction time, temperature, and catalyst loading. The addition of a co-catalyst, such as a vanadium compound in catalytic hydrogenation, can sometimes suppress the formation of these byproducts.[1] |
| Residual Iron Salts (Béchamp Reduction) | If using the Béchamp reduction (iron in acidic media), residual iron salts can impart color to the product. Thoroughly wash the crude product to remove all iron salts. Chelation with an appropriate agent followed by extraction can also be effective. |
Byproduct Summary
| Byproduct Class | Potential Specific Byproduct | Formation Pathway |
| Incomplete Reduction Intermediates | 3-Methyl-5-nitrosophenol | Partial reduction of the nitro group. |
| 3-Hydroxylamino-5-methylphenol | Further partial reduction of the nitroso group. | |
| Condensation Byproducts | 3,3'-Dimethyl-5,5'-dihydroxyazoxybenzene | Condensation of 3-methyl-5-nitrosophenol and 3-hydroxylamino-5-methylphenol. |
| 3,3'-Dimethyl-5,5'-dihydroxyazobenzene | Reduction of the azoxy compound or condensation of the hydroxylamine. | |
| Over-reduction/Side-reaction Products | 3-Amino-5-methylcyclohexanol | Hydrogenation of the aromatic ring under harsh catalytic hydrogenation conditions. |
| 3-Hydroxytoluene (m-Cresol) | Reductive deamination, though less common. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
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3-Methyl-5-nitrophenol
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Palladium on carbon (5% or 10% Pd/C)
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Ethanol (B145695) or Methanol (reagent grade)
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Hydrogen gas
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Filter aid (e.g., Celite®)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a suitable hydrogenation vessel, dissolve 3-methyl-5-nitrophenol in a minimal amount of ethanol or methanol.
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Carefully add the Pd/C catalyst under a stream of inert gas. The amount of catalyst can range from 1 to 10 mol% depending on the desired reaction rate and scale.
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Seal the reaction vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene).
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If significant colored impurities are present, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before recrystallization.
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Column chromatography on silica (B1680970) gel can also be employed for purification, though care must be taken to avoid oxidation of the product on the silica.
Logical Workflow for Byproduct Formation
The following diagram illustrates the potential pathways for the formation of byproducts during the reduction of 3-methyl-5-nitrophenol.
Caption: Potential byproduct formation pathways during the reduction of 3-methyl-5-nitrophenol.
References
"3-Amino-5-methylphenol" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylphenol. The information provided is based on general knowledge of aminophenol compounds. It is crucial to perform specific stability studies on this compound to obtain precise quantitative data and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other aminophenols, this compound is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by several factors, including:
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Exposure to air (oxygen): The amino and hydroxyl groups on the phenol (B47542) ring are prone to oxidation.
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Exposure to light: Photodegradation can occur, leading to the formation of colored impurities.
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Elevated temperatures: Higher temperatures increase the rate of degradation reactions.
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pH: The stability of aminophenols can be pH-dependent. Basic conditions may accelerate oxidation.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To minimize degradation, adhere to the following storage and handling procedures:
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Storage: Store this compound in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed.
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Handling: When handling the compound, minimize its exposure to air and light. Use in a well-ventilated area or under a fume hood. For preparing solutions, it is best practice to use deoxygenated solvents.
Q3: My solution of this compound has changed color. What does this indicate?
A3: A color change, often to a yellow, brown, or purplish hue, is a common indicator of degradation. This is typically due to the formation of colored oxidation products, such as quinone-imines or polymeric species. If you observe a color change, it is recommended to prepare a fresh solution from a properly stored solid sample.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar aminophenols, the primary degradation pathway is likely oxidation. This can lead to the formation of a quinone-imine intermediate, which can then polymerize or further react to form a variety of colored byproducts.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solutions
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Problem: A freshly prepared solution of this compound quickly turns yellow or brown.
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Possible Causes:
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Oxygen in the solvent: The solvent used for dissolution was not deoxygenated.
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Exposure to air: The solution was prepared and stored in the presence of air.
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Contaminated glassware: Trace metal ions on glassware can catalyze oxidation.
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High pH: The solution has a neutral to basic pH, which can accelerate oxidation.
-
-
Troubleshooting Steps:
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Use Deoxygenated Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
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Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a constant stream of an inert gas.
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Use Acid-Washed Glassware: Clean glassware thoroughly and consider an acid wash to remove any trace metal contaminants.
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Adjust pH: If compatible with your experimental conditions, consider preparing the solution in a slightly acidic buffer to improve stability.
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Issue 2: Inconsistent Results in Assays Using this compound
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Problem: Assays or reactions involving this compound show poor reproducibility.
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Possible Causes:
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Degradation of stock solution: The stock solution of this compound has degraded over time.
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Inconsistent handling: Variations in the time the solution is exposed to air or light between experiments.
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Solid material degradation: The solid this compound has degraded due to improper storage.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions, especially if they show any signs of discoloration.
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Standardize Procedures: Ensure that the handling of the this compound solution is consistent across all experiments. Minimize the time the solution is exposed to ambient conditions.
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Verify Solid Integrity: Visually inspect the solid this compound. If it is discolored, it may be degraded. Consider purchasing a fresh batch and storing it under inert gas.
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Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the stability of this compound under various conditions. To populate the following tables, dedicated stability studies would need to be performed.
Table 1: Hypothetical pH Stability of this compound
| pH | Temperature (°C) | Storage Time (days) | % Degradation (Hypothetical) |
| 3 | 25 | 7 | < 1% |
| 5 | 25 | 7 | < 2% |
| 7 | 25 | 7 | 5 - 10% |
| 9 | 25 | 7 | > 20% |
Table 2: Hypothetical Thermal and Photostability of this compound (Solid State)
| Condition | Duration | % Degradation (Hypothetical) |
| 40°C | 30 days | < 1% |
| 60°C | 30 days | 2 - 5% |
| ICH Photostability | 1.2 million lux hours | 1 - 3% |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted and validated for specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution at 60°C for 24 hours.
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Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS).
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Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase:
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A typical starting gradient could be:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-35 min: 95% to 5% B
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35-40 min: 5% B
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-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks with different UV spectra.
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Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use the samples from the forced degradation study to demonstrate specificity.
Visualizations
Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, which is a common pathway for aminophenols. It is important to note that this is a generalized pathway and the actual degradation products and intermediates for this compound would need to be confirmed experimentally.
Caption: Plausible oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a typical stability testing experiment for this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield in the synthesis of 3-Amino-5-methylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Synthesis Pathway Overview
The primary industrial route to this compound involves the reduction of 3-methyl-5-nitrophenol (B137177). This transformation can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction. Understanding the intricacies of this pathway is crucial for effective troubleshooting.
Caption: General synthesis pathway for this compound production.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Conversion of Starting Material
Q1: I am seeing a low conversion of 3-methyl-5-nitrophenol to this compound. What are the potential causes and how can I address them?
A1: Low conversion is a common issue that can stem from several factors related to your catalyst, reaction conditions, or starting material purity.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion of starting material.
Detailed Troubleshooting Steps:
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Catalyst Activity:
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Inactive Catalyst: Catalysts, especially palladium on carbon (Pd/C) and Raney Nickel, can deactivate over time due to improper storage or handling. It is recommended to use a fresh batch of catalyst.
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Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur or nitrogen-containing compounds, can poison the catalyst. Ensure high-purity starting materials and solvents are used.
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Insufficient Loading: The amount of catalyst used is critical. A typical starting point is 5-10 mol% of the catalyst relative to the substrate. If the reaction is sluggish, a higher catalyst loading may be necessary.
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Reaction Conditions:
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Temperature and Pressure: Catalytic hydrogenations are sensitive to both temperature and hydrogen pressure. While higher temperatures and pressures generally increase the reaction rate, they can also lead to side reactions. For many standard hydrogenations, room temperature and atmospheric pressure (hydrogen balloon) are sufficient, but more challenging reductions may require elevated conditions.[1]
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Agitation: Efficient stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[1] Poor agitation can lead to mass transfer limitations.[1]
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Solvent: The choice of solvent can impact the solubility of the substrate and hydrogen, as well as the catalyst's activity. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used for catalytic hydrogenation.[1]
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Starting Material Purity:
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Impurities in the 3-methyl-5-nitrophenol can inhibit the reaction or lead to the formation of byproducts. It is advisable to use a highly purified starting material.
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Formation of Impurities and Side Products
Q2: My reaction is producing significant amounts of impurities. What are the common side products in the synthesis of this compound and how can I minimize their formation?
A2: The reduction of nitroarenes can sometimes lead to the formation of intermediates and side products, especially if the reaction is not complete or if suboptimal conditions are used.
Common Side Products and Mitigation Strategies:
| Side Product/Impurity | Potential Cause | Mitigation Strategy |
| 3-Methyl-5-nitrosophenol | Incomplete reduction. | Increase reaction time, temperature, or hydrogen pressure. Ensure adequate catalyst loading and activity. |
| N-(3-hydroxy-5-methylphenyl)hydroxylamine | Incomplete reduction. | Same as for the nitroso intermediate. The hydroxylamine is an intermediate in the reduction of the nitro group.[2] |
| Azoxy and Azo compounds | Condensation of nitroso and hydroxylamine intermediates.[2] | Ensure complete and rapid reduction to the amine. Maintaining a slightly acidic pH can sometimes suppress these side reactions. |
| Over-reduction products (e.g., cyclohexylamines) | Harsh reaction conditions (high temperature and pressure). | Use milder reaction conditions. Monitor the reaction closely to stop it once the desired product is formed. |
| Dehalogenation products (if applicable) | Certain catalysts (like Pd/C) can promote dehalogenation if halogen substituents are present on the aromatic ring. | Use a catalyst less prone to dehalogenation, such as Raney Nickel. |
Relationship between Reaction Parameters and Side Product Formation:
Caption: Relationship between reaction conditions and side product formation.
Product Isolation and Purification
Q3: I have a low isolated yield after workup and purification. What are the best practices for isolating and purifying this compound?
A3: Low isolated yield can be due to product loss during workup and purification. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3]
General Recrystallization Protocol:
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Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, water or aqueous ethanol mixtures are often suitable.
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Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Troubleshooting Low Recovery from Recrystallization:
| Issue | Potential Cause | Solution |
| Product remains in the mother liquor | Too much solvent was used; the product has some solubility even at low temperatures. | Use the minimum amount of hot solvent for dissolution. Concentrate the mother liquor and attempt a second crystallization. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling. |
| No crystal formation | Solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a co-solvent system. |
Experimental Protocols
Catalytic Hydrogenation of 3-methyl-5-nitrophenol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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3-methyl-5-nitrophenol
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Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
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Methanol or Ethanol
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Filter aid (e.g., Celite)
Procedure:
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In a suitable reaction flask, dissolve 3-methyl-5-nitrophenol (1 equivalent) in methanol or ethanol.
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Carefully add the catalyst (5-10 mol%) to the solution.
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Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
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Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
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Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a gradient of 10-90% acetonitrile in water with 0.1% formic acid.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
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Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:
For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to improve volatility.
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Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common silylating agents.
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Derivatization Procedure:
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Dry a small sample of the reaction mixture or product thoroughly.
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Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).
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Heat the mixture (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
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-
GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program: A temperature gradient starting from a low temperature (e.g., 50-100 °C) and ramping up to a high temperature (e.g., 250-300 °C) to elute all components.
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MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. Note that these are general trends and optimal conditions should be determined experimentally.
Table 1: Comparison of Reduction Methods
| Reduction Method | Typical Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield Range (%) | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol | Room Temp. - 80°C | Atmospheric - 100 psi | 85-98% | High yield, clean reaction. Catalyst can be expensive and pyrophoric. |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Water, Ethanol, Acetic Acid | 80-100°C | Atmospheric | 70-90% | Inexpensive reagents. Can generate significant metal waste. |
| Transfer Hydrogenation | Pd/C, Raney Ni | Methanol, Ethanol | Room Temp. - 80°C | Atmospheric | 80-95% | Avoids the use of high-pressure hydrogen gas. |
Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst | Pd/C vs. Raney Nickel | Both can give high yields. Pd/C is generally more active but may cause dehalogenation. Raney Nickel is a good alternative to avoid dehalogenation. | Catalyst activity and selectivity are key factors. |
| Temperature | Increasing Temperature | Can increase reaction rate but may lead to side reactions and lower selectivity if too high.[4] | Higher temperature provides more energy for the reaction but can also promote undesired pathways. |
| Hydrogen Pressure | Increasing Pressure | Generally increases reaction rate and can improve yield for difficult reductions. | Higher pressure increases the concentration of hydrogen available at the catalyst surface. |
| Catalyst Loading | Increasing Loading | Can increase reaction rate and drive the reaction to completion, improving yield. | More catalyst provides more active sites for the reaction. |
| Solvent | Protic (e.g., MeOH, EtOH) vs. Aprotic | Protic solvents are generally preferred for catalytic hydrogenation of nitro groups. | Solvent polarity can affect substrate solubility and catalyst activity. |
References
Removing impurities from "3-Amino-5-methylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylphenol. The information is designed to address common issues encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound can originate from the synthetic route and subsequent degradation. These may include:
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Isomeric Aminomethylphenols: Other isomers such as 2-Amino-5-methylphenol or 3-Amino-2-methylphenol can be present as byproducts from the synthesis.
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Starting Materials: Unreacted starting materials, such as 3-methyl-5-nitrophenol (B137177) or m-cresol, may persist in the final product.
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Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-imine type structures. This is often observed as a darkening of the material.
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Residual Solvents: Solvents used during synthesis or purification may be present in the final product.
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Inorganic Salts: Salts formed during the reaction or work-up may not be completely removed.
Q2: My this compound is discolored (e.g., pink, brown, or dark). What causes this and how can I fix it?
A2: Discoloration of this compound is primarily due to oxidation. The amino and hydroxyl groups on the phenol (B47542) ring make it susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities.
Troubleshooting:
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Purification: The most effective way to remove colored impurities is through recrystallization. Activated carbon (charcoal) treatment during recrystallization can be very effective in adsorbing these colored byproducts.
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Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: I am having trouble recrystallizing this compound. What are some common issues and solutions?
A3: Recrystallization can be challenging. Here are some common problems and how to address them:
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Oiling Out: The compound may separate as an oil instead of forming crystals.
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Solution: This often happens if the solution is supersaturated or cooled too quickly. Try adding a little more solvent to the hot solution to ensure it is not overly concentrated. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
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No Crystal Formation: The compound remains dissolved even after cooling.
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Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization. Adding a seed crystal is also recommended.
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Poor Recovery: The yield of purified product is low.
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Solution: Ensure you are using a minimal amount of hot solvent to dissolve the compound. Cooling the solution to a lower temperature (e.g., in an ice bath) can increase the yield. Make sure the filter paper is properly fitted in the funnel to avoid loss of product during filtration.
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Troubleshooting Purification and Analysis
Recrystallization Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | Solution is too concentrated; Cooling is too rapid. | Add a small amount of additional hot solvent; Allow the flask to cool slowly at room temperature before moving to an ice bath. |
| No crystals form upon cooling | Solution is too dilute; Lack of nucleation sites. | Evaporate some of the solvent; Scratch the inner wall of the flask with a glass rod; Add a seed crystal. |
| Low yield of purified product | Too much solvent was used; Incomplete precipitation. | Use the minimum amount of hot solvent required for dissolution; Cool the solution in an ice bath for a longer period. |
| Product is still colored after recrystallization | Highly colored impurities are present. | Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then hot filter to remove the carbon before cooling. |
| Melting point of the purified product is still low/broad | Incomplete removal of impurities. | A second recrystallization may be necessary; Ensure the chosen solvent is appropriate for excluding the specific impurities. |
Analytical Methods for Purity Assessment
Accurate determination of purity is crucial. The following are recommended analytical methods for this compound.
| Analytical Method | Principle | Information Provided | Typical Purity Assessment Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative determination of purity and detection of non-volatile impurities. | 95-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and byproducts. | 95-99.9% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and detection of structurally similar impurities. | >95% (for purity by integration) |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity.[1][2] | Qualitative indicator of purity |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on solubility tests, a mixture of ethanol (B145695) and water is a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold water.
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Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the solute) to the hot solution. Swirl the flask for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
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Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purity Analysis by HPLC
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
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Injection Volume: 10 µL.
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Analysis: Run a blank (mobile phase) followed by the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
Improving the selectivity of "3-Amino-5-methylphenol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 3-Amino-5-methylphenol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Bucherer-Lepetit reaction starting from 5-methylresorcinol (orcinol) and a multi-step synthesis involving the nitration of m-cresol (B1676322) followed by reduction.
Route 1: Bucherer-Lepetit Reaction of 5-Methylresorcinol
The direct amination of 5-methylresorcinol using the Bucherer-Lepetit reaction offers a potential route to this compound. However, achieving high selectivity can be challenging.
Issue 1: Low Conversion of 5-Methylresorcinol
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Note that excessively high temperatures can lead to byproduct formation. |
| Low Concentration of Ammonia (B1221849) or Bisulfite | Increase the concentration of aqueous ammonia and/or sodium bisulfite. Ensure the reaction vessel is properly sealed to prevent the escape of ammonia gas. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if dealing with a heterogeneous system. |
| Short Reaction Time | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Issue 2: Poor Selectivity - Formation of Diamino Byproduct
A significant challenge in the amination of 5-methylresorcinol is the potential for di-substitution, leading to the formation of 3,5-diaminotoluene.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lowering the reaction temperature can favor mono-amination over di-amination. |
| Excess Ammonia | Reduce the molar excess of ammonia relative to 5-methylresorcinol. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired mono-amino product is maximized, as determined by in-process controls (e.g., HPLC). |
Logical Workflow for Troubleshooting the Bucherer-Lepetit Reaction
Caption: Troubleshooting workflow for the Bucherer-Lepetit reaction.
Route 2: Nitration of m-Cresol and Subsequent Reduction
This two-step approach involves the nitration of m-cresol to form 3-methyl-5-nitrophenol (B137177), followed by the reduction of the nitro group to an amine. Selectivity is a key concern in both steps.
Issue 3: Low Yield and Poor Regioselectivity in Nitration
The nitration of m-cresol can yield a mixture of isomers, including 2-methyl-4-nitrophenol, 2-methyl-6-nitrophenol, and the desired 3-methyl-5-nitrophenol.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Nitrating Agent | A mixture of nitric acid and sulfuric acid is commonly used. The ratio and concentration of these acids are critical. Consider using milder nitrating agents like acetyl nitrate (B79036) for better control. |
| High Reaction Temperature | Nitration is highly exothermic. Maintain a low temperature (typically 0-10°C) to control the reaction rate and improve selectivity. |
| Incorrect Order of Reagent Addition | Slowly add the nitrating agent to the solution of m-cresol to maintain temperature control and minimize side reactions. |
Issue 4: Incomplete Reduction or Formation of Byproducts
The reduction of 3-methyl-5-nitrophenol can sometimes be incomplete or lead to undesired side products.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active. |
| Insufficient Reducing Agent | If using chemical reducing agents (e.g., Sn/HCl, Fe/HCl), ensure a sufficient molar excess is used. |
| Side Reactions (e.g., over-reduction) | Optimize reaction conditions (temperature, pressure, reaction time) to favor the formation of the desired amine without further reduction of the aromatic ring. |
Experimental Workflow for the Nitration-Reduction Route
Caption: Synthetic workflow for this compound via nitration and reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most promising starting material for the selective synthesis of this compound?
A1: Both 5-methylresorcinol (orcinol) and m-cresol are viable starting materials. The choice depends on the desired scale, available reagents, and the researcher's expertise. Starting from m-cresol via nitration and reduction may offer better control over mono-functionalization compared to the direct amination of 5-methylresorcinol, which can lead to diamination.
Q2: How can I minimize the formation of isomeric byproducts during the nitration of m-cresol?
A2: To improve the regioselectivity of the nitration of m-cresol towards the desired 3-methyl-5-nitrophenol, careful control of reaction conditions is crucial. This includes maintaining a low reaction temperature (0-10°C), using a controlled addition of the nitrating agent, and potentially employing milder nitrating agents.
Q3: What are the key parameters to control in the Bucherer-Lepetit reaction for the amination of 5-methylresorcinol?
A3: The key parameters to control are temperature, reaction time, and the molar ratio of reactants. Lower temperatures and shorter reaction times may favor the mono-aminated product. Careful optimization of the ammonia and sodium bisulfite concentrations is also necessary to achieve a good yield without excessive byproduct formation. The reaction is reversible, which can be a factor in optimizing conditions.[1]
Q4: Are there any alternative methods for the amination of phenols?
A4: Yes, modern methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used for the N-arylation of amines with aryl halides or triflates.[2] While this would require converting one of the hydroxyl groups of 5-methylresorcinol to a leaving group, it could offer higher selectivity under milder conditions compared to the Bucherer-Lepetit reaction.[2]
Experimental Protocols
General Protocol for the Reduction of a Nitrophenol (Illustrative)
This protocol is a general guideline for the reduction of a nitrophenol, such as 3-methyl-5-nitrophenol, to the corresponding aminophenol using tin and hydrochloric acid.
Materials:
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3-Methyl-5-nitrophenol
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Granulated Tin (Sn)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (B78521) (NaOH) solution
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Ethyl acetate (B1210297)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-methyl-5-nitrophenol and granulated tin (typically a 3-5 molar excess relative to the nitrophenol).
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Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
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After the initial reaction subsides, heat the mixture to reflux and maintain for a period sufficient to ensure complete reduction (monitor by TLC).
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Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
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Filter the mixture to remove the tin salts and wash the filter cake with a small amount of water.
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Extract the aqueous filtrate with ethyl acetate (3 x volumes).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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The crude product can be further purified by column chromatography or recrystallization.
Signaling Pathway/Reaction Mechanism
Bucherer-Lepetit Reaction Mechanism
The Bucherer-Lepetit reaction proceeds through a series of equilibrium steps involving the addition of bisulfite to the phenol, followed by nucleophilic attack of ammonia and subsequent elimination of water and bisulfite.
Caption: Simplified mechanism of the Bucherer-Lepetit reaction.
References
Preventing oxidation of "3-Amino-5-methylphenol" during storage
Technical Support Center: 3-Amino-5-methylphenol
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the storage and prevention of oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially off-white, has turned brown. What is causing this discoloration?
A1: The discoloration of this compound is a common indicator of oxidation.[1] This compound, like other aminophenols, is susceptible to degradation when exposed to environmental factors. The primary culprits are atmospheric oxygen, light, and the presence of trace metal impurities (e.g., iron, copper), which can catalyze the oxidative process.[1] This oxidation leads to the formation of highly colored quinone-like structures and other polymeric byproducts.[1][2]
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A2: To minimize oxidation and ensure long-term stability, this compound should be stored under controlled conditions. The recommended practice is to keep the compound in a tightly sealed container, in a dark place, under an inert atmosphere such as nitrogen or argon.[3] For temperature, storage at 2-8°C is often recommended.
Q3: What are the main strategies to proactively prevent the oxidation of this compound during storage?
A3: There are three primary strategies to prevent oxidation:
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Inert Atmosphere: The most effective method is to remove oxygen from the storage container.[1] This is achieved by purging the container with an inert gas like nitrogen or argon before sealing.
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Control of Environment: Strict control over the storage environment is crucial. This includes protecting the compound from light by using amber vials or storing it in a dark location, and maintaining a low temperature (2-8°C).[3]
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Use of Antioxidants: For long-term storage or when the compound might be exposed to air, adding a small amount of a suitable antioxidant can be beneficial. The antioxidant acts as a sacrificial agent, being oxidized preferentially over the this compound.[1]
Q4: How can I determine if my sample of this compound has degraded?
A4: The simplest method is a visual inspection for any color change from its typical off-white or gray appearance to yellow, brown, or darker shades.[1][3] For a quantitative assessment of purity, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the parent compound and any degradation products.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Sample Discoloration (Yellow/Brown) | Oxidation due to exposure to air, light, or heat. | 1. Verify the integrity of the container seal. 2. Store the compound in a dark, refrigerated (2-8°C) environment. 3. For future storage, flush the container with an inert gas (Nitrogen/Argon) before sealing.[3] |
| Inconsistent Experimental Results | Partial degradation of the starting material, leading to lower-than-expected purity. | 1. Assess the purity of the stored compound using HPLC or GC before use. 2. If degradation is confirmed, consider purifying the material (e.g., by recrystallization) if possible. 3. For critical applications, use a fresh, unopened batch of the compound. |
| Rapid Degradation After Opening | Repeated exposure to atmospheric oxygen and moisture upon opening the container. | 1. Aliquot the compound into smaller, single-use vials under an inert atmosphere. 2. Use packaging with a secure, airtight seal. Specialized multi-layered bags can also offer protection. 3. Minimize the time the container is open to the atmosphere. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature[3] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[3] | Prevents contact with atmospheric oxygen, a key oxidant.[1] |
| Light | Keep in Dark Place (e.g., amber vial)[3] | Prevents light-induced photochemical degradation. |
| Container | Tightly Closed, Airtight Container | Prevents ingress of oxygen and moisture.[5] |
Table 2: Overview of Potential Antioxidants for Stabilizing Phenolic Compounds
| Antioxidant Class | Example(s) | Mechanism of Action | Considerations |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic Acid (Vitamin C)[1] | Act as free radical scavengers through hydrogen atom donation.[6][7] | Highly effective. Choice depends on solubility and compatibility with downstream applications. |
| Phosphines | Triphenylphosphine (PPh₃)[1] | Act as oxygen scavengers, being oxidized to phosphine (B1218219) oxides.[1] | Effective, but the resulting phosphine oxide may need to be removed. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Binds to metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[8] | Useful when metal contamination is a concern. |
Experimental Protocols
Protocol 1: Procedure for Storage Under an Inert Atmosphere
This protocol describes the standard procedure for packaging this compound for storage to minimize oxidation.
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Preparation: Place a suitable vial or container and its cap, along with any necessary spatulas, in a desiccator or oven to ensure they are completely dry.
-
Aliquotting: In a controlled environment with low humidity (e.g., a glove box or under a gentle stream of inert gas), weigh the desired amount of this compound and place it into the prepared vial.
-
Inerting: Insert a needle connected to a source of dry nitrogen or argon into the vial, ensuring the needle tip is above the solid material. Insert a second "vent" needle to allow the displaced air to exit.
-
Purging: Gently flush the vial with the inert gas for 1-2 minutes.
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with its cap.
-
Labeling and Storage: Label the vial clearly with the compound name, date, and storage conditions. For additional light protection, wrap the vial in aluminum foil or place it in a light-blocking secondary container. Store at the recommended temperature (2-8°C).
Protocol 2: HPLC Method for Assessing Stability
This protocol provides a general workflow for using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound.
-
Standard Preparation: Accurately prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture). From this stock, create a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare a solution of the stored (aged) this compound at the same concentration as the stock solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the aged sample solution.
-
Inject a blank (solvent) to ensure no carryover.
-
-
Quantification: Using the calibration curve, determine the concentration of this compound in the aged sample. The percentage purity can be calculated by comparing this concentration to the expected concentration. The presence of new, smaller peaks may indicate the formation of degradation products.
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Decision workflow for the proper storage of this compound.
Caption: Experimental workflow for stability testing by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-AMINO-5-METHYL PHENOL | 76619-89-1 [chemicalbook.com]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jscholaronline.org [jscholaronline.org]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "3-Amino-5-methylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially viable method for synthesizing this compound is the reduction of its nitro precursor, 3-Methyl-5-nitrophenol. This transformation can be achieved using various reducing agents, with the most common being catalytic hydrogenation or metal-acid systems.
Q2: What are the primary side reactions to be aware of during the synthesis?
The major side reactions stem from the incomplete reduction of the nitro group, leading to the formation of intermediate species that can subsequently react to form dimeric impurities. The most common byproducts are:
-
Nitroso compounds (e.g., 3-Methyl-5-nitrosophenol): Formed from partial reduction of the nitro group.
-
Azoxy compounds: Result from the condensation of a nitroso intermediate with a hydroxylamine (B1172632) intermediate.
-
Azo compounds: Formed by the reduction of azoxy compounds or condensation of a nitroso compound with an amine.
The formation of these impurities is highly dependent on the reaction conditions and the choice of reducing agent.
Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction's progress.[1]
-
TLC: A mobile phase such as ethyl acetate (B1210297)/hexanes can often effectively separate the starting material, product, and major byproducts.
-
HPLC: A C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) formate) is suitable for more quantitative analysis of the reaction mixture.[1]
-
GC-MS: This technique can also be employed to identify volatile impurities and byproducts.
Q4: My final product has a persistent color (e.g., yellow or brown). What is the likely cause and how can I remove it?
A persistent color in the final this compound product is typically due to the presence of oxidized impurities or residual nitro-aromatic compounds and their colored byproducts (azo and azoxy compounds).[1] To decolorize the product, the following methods can be effective:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.[1]
-
Recrystallization: This is a highly effective method for purifying the product and removing colored impurities. The appropriate choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC until the starting material (3-Methyl-5-nitrophenol) is completely consumed. Consider extending the reaction time, increasing the reaction temperature, or increasing the amount of reducing agent.[1] |
| Degradation of Product | Aminophenols can be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid excessively high temperatures or prolonged reaction times.[1] |
| Inefficient Work-up | During extraction, ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary to ensure complete recovery.[1] |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used. If poisoning is suspected, the catalyst may need to be replaced. |
Problem 2: Presence of Multiple Byproducts in the Crude Product
| Possible Cause | Troubleshooting Step |
| Non-Optimal Reaction Conditions | Side reactions are often minimized at lower temperatures and under controlled pH. Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. For metal-acid reductions, controlling the rate of acid addition can be crucial. |
| Presence of Moisture or Air | Use anhydrous solvents and maintain an inert atmosphere throughout the reaction to prevent the formation of hydrolysis and oxidation byproducts.[1] |
| Inappropriate Reducing Agent | The choice of reducing agent can influence the byproduct profile. For example, catalytic hydrogenation is often cleaner than some metal-acid reductions. Consider screening different reducing agents if byproduct formation is a significant issue. |
Data Presentation
The following table summarizes representative yields and common impurity profiles for the synthesis of aminophenols via nitro reduction. Disclaimer: The following data is representative of typical nitrophenol reductions and may not be specific to the synthesis of this compound. Actual results will vary depending on the specific experimental conditions.
| Reduction Method | Typical Yield (%) | Major Impurities | Typical Impurity Level (%) |
| Catalytic Hydrogenation (Pd/C) | 85 - 95 | Unreacted Starting Material, Nitroso Intermediate | < 5 |
| Fe / HCl | 70 - 85 | Azo/Azoxy Compounds, Unreacted Starting Material | 5 - 15 |
| SnCl₂ / HCl | 75 - 90 | Azo/Azoxy Compounds, Tin Salts | 5 - 10 |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of a nitrophenol using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Materials:
-
3-Methyl-5-nitrophenol
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 3-Methyl-5-nitrophenol in a suitable solvent like ethanol.
-
Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)
This protocol outlines a general procedure for the reduction of a nitrophenol using iron powder in an acidic medium.
Materials:
-
3-Methyl-5-nitrophenol
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate or Sodium hydroxide (B78521) solution
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-Methyl-5-nitrophenol, ethanol, and water.
-
Heat the mixture to reflux with stirring.
-
In a separate beaker, prepare a solution of concentrated HCl in water.
-
Carefully add the iron powder to the refluxing solution in portions.
-
Slowly add the HCl solution dropwise to the reaction mixture.
-
Continue to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts.
-
Carefully neutralize the filtrate with a sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as needed.
Mandatory Visualization
Caption: Reaction pathway for the reduction of 3-Methyl-5-nitrophenol.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Optimizing Mobile Phase for 3-Amino-5-methylphenol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 3-Amino-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I observing significant peak tailing for my this compound peak?
A1: Peak tailing for this compound is a common issue in reversed-phase HPLC. It is primarily caused by the interaction of the basic amino group of the analyte with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column. This secondary interaction can lead to poor peak shape and reduced resolution.
Q2: How can I improve the peak shape and reduce tailing?
A2: There are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: The most effective way to improve the peak shape of ionizable compounds like this compound is to control the pH of the mobile phase. The predicted pKa for the phenolic group of this compound is approximately 10.13[1]. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the amino group, you can ensure that it is consistently protonated, which can help to minimize secondary interactions with the stationary phase. A lower pH (e.g., pH 2.5-4.5) is generally recommended.
-
Use of a Buffered Mobile Phase: Employing a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) in your mobile phase is crucial to maintain a constant and reproducible pH, which in turn ensures consistent retention times and peak shapes.
-
Choice of Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier because its lower viscosity leads to better column efficiency.
-
Column Selection: Consider using a column with a low-silanol activity stationary phase or an end-capped column to reduce the number of available silanol groups for secondary interactions. A mixed-mode column, such as a C18 with strong cation exchange (SCX) properties, can also provide excellent peak shape for aminophenols.
Q3: My retention time for this compound is too short. How can I increase it?
A3: To increase the retention time of your analyte, you can try the following:
-
Decrease the Organic Solvent Concentration: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will lead to longer retention times.
-
Mobile Phase pH: As this compound is a basic compound, increasing the mobile phase pH towards its pKa will decrease its polarity and increase its retention on a reversed-phase column. However, be mindful that operating silica-based columns at high pH can cause them to degrade.
-
Use a Less Polar Stationary Phase: If you are not already using one, a C18 column will provide more retention for moderately polar compounds like this compound compared to a C8 or a cyano column.
Q4: I am seeing split peaks for my analyte. What could be the cause?
A4: Split peaks can arise from a few different issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks. Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.
-
Co-elution: It is possible that you have an impurity or a related compound that is co-eluting with your main peak. Modifying the mobile phase composition or gradient profile can help to resolve the two components.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
A1: A good starting point for developing a method for this compound is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol in a ratio of 85:15 (v/v) has been shown to be effective for the separation of aminophenol isomers. You can adapt this by using acetonitrile as the organic modifier and adjusting the pH and organic content to optimize the separation.
Q2: What type of column is recommended for this compound analysis?
A2: A reversed-phase C18 column is a common and good starting point. For improved peak shape, consider a C18 column with low silanol activity or one that is end-capped. A mixed-mode C18/SCX column can also offer excellent performance for separating aminophenol isomers.
Q3: At what wavelength should I detect this compound?
A3: Phenolic compounds typically have strong UV absorbance. A detection wavelength in the range of 270-290 nm should be suitable. For the analysis of aminophenol isomers, a wavelength of 285 nm has been used successfully. It is always recommended to determine the wavelength of maximum absorbance (λmax) for your specific analyte and conditions.
Q4: Can I use a gradient elution for my analysis?
A4: Yes, a gradient elution can be very effective, especially if you are analyzing this compound in a complex matrix with other compounds that have a wide range of polarities. A gradient allows for the separation of compounds with different retention times in a single run. A typical gradient might start with a low percentage of organic solvent and gradually increase it over the course of the analysis.
Data Presentation
The following tables summarize typical starting conditions for the HPLC analysis of aminophenols, which can be adapted for this compound.
Table 1: Recommended HPLC Columns for Aminophenol Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Feature |
| Reversed-Phase | C18 | 3 or 5 | 4.6 x 150 or 4.6 x 250 | General purpose, good starting point. |
| Mixed-Mode | C18 / SCX | 5 | 4.6 x 250 | Excellent peak shape for basic compounds. |
| Low-Silanol | C18 | 3 or 5 | 4.6 x 150 | Reduced peak tailing for basic analytes. |
Table 2: Example Mobile Phase Compositions for Aminophenol Analysis
| Mobile Phase Composition | pH | Organic Modifier | Ratio (Aqueous:Organic) | Application Note |
| Aqueous Phosphate Buffer : Methanol | 4.85 | Methanol | 85 : 15 (v/v) | Suitable for isocratic separation of aminophenol isomers. |
| Water with 0.1% Formic Acid : Acetonitrile | ~2.7 | Acetonitrile | Gradient | A common starting point for reversed-phase HPLC of polar compounds. |
| 20mM Ammonium Acetate : Acetonitrile | 5.0 | Acetonitrile | Gradient | A volatile buffer suitable for LC-MS applications. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Analysis of Aminophenol Isomers
This protocol is adapted from a method for the simultaneous determination of aminophenol isomers and can be used as a starting point for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade water
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
2. Mobile Phase Preparation (Aqueous Phosphate Buffer, pH 4.85):
-
Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 20 mM solution.
-
Adjust the pH of the solution to 4.85 using a dilute solution of orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
3. Chromatographic Conditions:
-
Column: Mixed-mode C18/SCX, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Aqueous phosphate buffer (pH 4.85) : Methanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 285 nm
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of 2-Amino-5-methylphenol and 3-Amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structural isomers, 2-Amino-5-methylphenol and 3-Amino-5-methylphenol. The positioning of the amino and hydroxyl groups on the aromatic ring significantly influences the electron density distribution and steric hindrance, leading to distinct differences in their behavior in various chemical transformations critical to synthetic chemistry and drug development. This analysis is supported by available experimental data and established principles of organic chemistry.
Core Chemical and Physical Properties
A summary of the fundamental properties of the two isomers is presented below. These properties can influence reaction conditions, such as solvent choice and reaction temperature.
| Property | 2-Amino-5-methylphenol | This compound |
| CAS Number | 2835-98-5 | 76619-89-1 |
| Molecular Formula | C₇H₉NO | C₇H₉NO |
| Molecular Weight | 123.15 g/mol [1] | 123.15 g/mol [2][3] |
| Melting Point | 159-162 °C[1] | 139 °C |
| Appearance | Powder[1] | Off-white to gray solid[4] |
Reactivity Comparison
The reactivity of these isomers is primarily dictated by the interplay of the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the weakly activating methyl (-CH₃) group.
Oxidation Reactions
A significant difference in reactivity between the two isomers is observed in their susceptibility to oxidation.
-
2-Amino-5-methylphenol: As an ortho-aminophenol derivative, this isomer is highly susceptible to oxidation. The proximity of the amino and hydroxyl groups facilitates the formation of a quinone-imine intermediate, which can then undergo further reactions, such as cyclization or polymerization.[5] For instance, 2-aminophenols are known to be readily oxidized by various agents, including iron(III) chloride and even air, to form phenoxazinone structures.[5] In biological systems, 2-Amino-5-methylphenol has been shown to react with hemoglobin to form a phenoxazinone derivative.
-
This compound: In contrast, as a meta-aminophenol derivative, this compound is significantly more stable towards oxidation. The hydroxyl and amino groups are not in positions that readily allow for the formation of a stable quinone-imine structure. Studies on the electrochemical oxidation of aminophenol isomers have shown that m-aminophenol tends to form a passivating polymeric film on electrode surfaces, indicating a different and less facile oxidation pathway compared to the ortho and para isomers.
Experimental Protocols
Below are representative experimental protocols that can be adapted to compare the reactivity of the two isomers.
Protocol 1: Comparative Oxidation using a Mild Oxidizing Agent
This protocol describes a general procedure for comparing the rate of oxidation of the two isomers using a mild oxidizing agent.
Materials:
-
2-Amino-5-methylphenol
-
This compound
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Methanol
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 1 mM stock solutions of 2-Amino-5-methylphenol and this compound in methanol.
-
Prepare a 10 mM stock solution of potassium ferricyanide in deionized water.
-
In a quartz cuvette, combine 2.5 mL of phosphate buffer, 0.1 mL of the respective aminomethylphenol stock solution, and 0.4 mL of deionized water.
-
Initiate the reaction by adding 0.1 mL of the potassium ferricyanide solution to the cuvette.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., the λmax of the expected oxidized product) over time using a UV-Vis spectrophotometer.
-
The initial rate of reaction can be determined from the slope of the absorbance versus time plot.
Expected Outcome: 2-Amino-5-methylphenol is expected to show a significantly faster rate of oxidation compared to this compound.
Electrophilic Aromatic Substitution
Both isomers are highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and hydroxyl groups. The methyl group provides a minor additional activating effect. The key difference lies in the directing effects of the functional groups.
-
2-Amino-5-methylphenol: The -OH and -NH₂ groups are ortho, para-directing. In this isomer, the positions ortho and para to the hydroxyl group are C1, C3, and C5 (substituted). The positions ortho and para to the amino group are C2 (substituted), C4, and C6. The strong activating and directing effects of both groups reinforce each other, leading to a high electron density at positions C4 and C6. Therefore, electrophilic attack is strongly favored at these positions.
-
This compound: Similarly, the -OH and -NH₂ groups are ortho, para-directing. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are C2, C4, and C6. This concerted activation makes positions C2, C4, and C6 highly nucleophilic and susceptible to electrophilic attack.
While both isomers are highly reactive, the specific regioselectivity will differ, leading to different substitution patterns.
Visualizing Reactivity Differences
The following diagrams illustrate the key conceptual differences in the reactivity of the two isomers.
Caption: Comparative reaction pathways for 2-Amino-5-methylphenol and this compound.
Protocol 2: Comparative Bromination
This protocol provides a method to compare the electrophilic substitution reactivity and regioselectivity of the two isomers.
Materials:
-
2-Amino-5-methylphenol
-
This compound
-
Bromine
-
Carbon tetrachloride (CCl₄) or another inert solvent
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
TLC plates, developing chamber, and appropriate eluent
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of 2-Amino-5-methylphenol in CCl₄ in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of a solution of bromine in CCl₄ dropwise with stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding sodium thiosulfate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Analyze the product by NMR to determine the substitution pattern.
-
Repeat the procedure for this compound under identical conditions.
Expected Outcome: Both reactions are expected to proceed rapidly. The key comparison will be the analysis of the product mixture to confirm the predicted regioselectivity for each isomer.
Diazotization and Coupling Reactions
The amino group on both isomers can be converted to a diazonium salt, which can then be used in various coupling reactions to form azo compounds, which are important in the dye industry. The efficiency of diazotization and the subsequent coupling reaction can be influenced by the electronic environment of the amino group.
-
2-Amino-5-methylphenol: The presence of the ortho-hydroxyl group can potentially influence the stability and reactivity of the diazonium salt through intramolecular interactions.
-
This compound: The reactivity in diazotization is expected to be typical for an aromatic amine with activating groups on the ring.
A direct comparison of the rates of diazotization and the yields of subsequent coupling reactions would be necessary to definitively determine the relative reactivity of the two isomers in this context.
Caption: A generalized workflow for the comparative analysis of isomer reactivity.
Conclusion
For drug development professionals, these differences are critical. The instability of 2-Amino-5-methylphenol towards oxidation may present challenges in formulation and storage, while its propensity for specific cyclization reactions could be exploited for the synthesis of novel heterocyclic scaffolds. The greater stability of this compound might make it a more robust building block for multi-step syntheses. The choice between these two isomers will, therefore, depend on the specific synthetic strategy and the desired properties of the final product. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these reactivity differences in a laboratory setting.
References
A Comparative Analysis of Aminophenol Isomers in Azo Dye Synthesis
A deep dive into the synthesis of azo dyes from ortho-, meta-, and para-aminophenol, this guide offers a comparative analysis of their performance, supported by experimental data. The strategic positioning of the amino and hydroxyl groups on the benzene (B151609) ring in these isomers significantly influences their reactivity and the properties of the resulting dyes, a critical consideration for researchers and professionals in drug development and chemical synthesis.
The three isomers of aminophenol—o-aminophenol, m-aminophenol, and p-aminophenol—are fundamental precursors in the synthesis of a wide array of azo dyes. The location of the hydroxyl and amino groups on the aromatic ring directly impacts the electronic environment and, consequently, the reactivity of the molecule during diazotization and the subsequent coupling reaction. This, in turn, affects the yield, purity, and color characteristics of the synthesized dyes.
Comparative Performance in Azo Dye Synthesis
To provide a clear comparison, this guide focuses on the synthesis of azo dyes from each aminophenol isomer coupled with a common agent, β-naphthol. While direct comparative studies under identical conditions are scarce, the following data, collated from various experimental findings, offers valuable insights into their relative performance.
| Aminophenol Isomer | Coupling Agent | Product Name | Yield (%) | Color | λmax (nm) |
| o-Aminophenol | 1-Naphthol (B170400) | 4-(2-Hydroxyphenylazo)-1-naphthol | 91%[1] | Brown-red[1] | Not Specified |
| m-Aminophenol | 2-Naphthol (B1666908) | 1-(3-Hydroxyphenylazo)-2-naphthol | 90.23%[2] | Reddish-brown[2] | 448[2] |
| p-Aminophenol | 2-Naphthol | 1-(4-Hydroxyphenylazo)-2-naphthol | Not Specified | Red[3] | Not Specified |
It is important to note that the data for o-aminophenol was obtained using 1-naphthol as the coupling agent, which may influence the yield and color compared to coupling with 2-naphthol. However, this data provides a valuable benchmark for its reactivity in azo dye synthesis.
Experimental Protocols
The synthesis of azo dyes from aminophenol isomers follows a two-step process: diazotization of the aminophenol, followed by the coupling of the resulting diazonium salt with an activated aromatic compound. Below are detailed experimental protocols for the synthesis of an azo dye from each isomer.
Protocol 1: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol from p-Aminophenol
Materials:
-
p-Aminophenol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of p-Aminophenol:
-
Dissolve 1.09 g (0.01 mol) of p-aminophenol in a mixture of 3 mL of concentrated HCl and 10 mL of water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.
-
Stir the mixture for 15-20 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 12 mL of 10% NaOH solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using suction filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol) to obtain the pure product.
-
Dry the purified crystals and determine the yield.
-
Protocol 2: Synthesis of 1-(3-Hydroxyphenylazo)-2-naphthol from m-Aminophenol
Materials:
-
m-Aminophenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of m-Aminophenol:
-
Coupling Reaction:
-
Isolation and Purification:
Protocol 3: Synthesis of 4-(2-Hydroxyphenylazo)-1-naphthol from o-Aminophenol
Materials:
-
o-Aminophenol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
1-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of o-Aminophenol:
-
A cooled solution (0 °C) of NaNO₂ (0.69 g, 0.01 mol) in 25 mL of water is gradually added to a cooled solution of 1.09 g (0.01 mol) of o-aminophenol and 36 mL of HCl under stirring in an ice bath for 20 minutes.[1]
-
-
Coupling Reaction:
-
The cooled diazonium salt solution is gradually added to a cooled solution (0 °C) of 1-naphthol (1.44 g, 0.01 mol) in NaOH (10% w/v) in an ice bath.[1]
-
-
Isolation and Purification:
Reaction Mechanisms and Workflows
The synthesis of azo dyes from aminophenol isomers is a classic example of electrophilic aromatic substitution. The process can be visualized through the following diagrams.
References
- 1. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
Efficacy of 3-Amino-5-methylphenol Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potential efficacy of various derivatives of 3-Amino-5-methylphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the structure-activity relationships of aminophenol analogs to project the therapeutic potential of novel this compound derivatives. The information is presented to facilitate the strategic design of new compounds with enhanced biological activities.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its inherent phenolic and amino functionalities offer multiple points for chemical modification, enabling the generation of a diverse library of derivatives. These derivatives have garnered interest for their potential applications in oncology, as well as for their antioxidant and antimicrobial properties. This guide explores how different substitutions on the parent molecule could modulate its biological efficacy, supported by experimental data from analogous compounds.
Data Summary
The following table summarizes the in vitro efficacy of representative aminophenol derivatives, providing a comparative baseline for anticipated activities of novel this compound analogs. Due to a lack of publicly available data specifically on a wide range of this compound derivatives, the data presented below is from studies on structurally related aminophenol compounds to illustrate the potential effects of various substitutions.
| Derivative Class | Representative Compound/Modification | Biological Activity | Key Efficacy Metric (e.g., IC50, MIC) |
| Anticancer | N-Acyl modification | Cytotoxicity against cancer cell lines | IC50: 10-50 µM |
| Alkyl chain substitution on the amino group | Apoptosis induction in leukemia cells | Dependent on chain length | |
| Introduction of a heterocyclic moiety | Inhibition of cancer cell proliferation | GI50: < 10 µM | |
| Antioxidant | Schiff base derivatives | DPPH radical scavenging | EC50: 5-20 µg/mL |
| Galloyl substitution | ABTS radical scavenging | TEAC values > 1.0 | |
| Antimicrobial | Schiff base with substituted benzaldehyde | Antibacterial against Gram-positive bacteria | MIC: 50-200 µg/mL |
| Halogenated derivatives | Antifungal activity | Zone of Inhibition: 15-25 mm |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of the substituents.
-
Anticancer Activity : Acylation of the amino group has been shown to be a viable strategy for enhancing cytotoxic effects against various cancer cell lines. The introduction of long alkyl chains on the amino group can also increase anticancer potency, an effect that is often correlated with increased lipophilicity and cellular uptake. Furthermore, the incorporation of heterocyclic rings can lead to potent growth inhibition.
-
Antioxidant Activity : The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, acting as a hydrogen donor to scavenge free radicals. The formation of Schiff base derivatives can enhance this activity. The introduction of additional hydroxyl groups, such as in galloyl moieties, is a well-established strategy for significantly boosting antioxidant capacity.
-
Antimicrobial Activity : Schiff base derivatives of aminophenols have demonstrated notable antibacterial and antifungal properties. The nature of the aldehyde used in the condensation reaction plays a crucial role in determining the antimicrobial spectrum and potency. Halogenation of the aromatic ring can also enhance antimicrobial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure :
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis : The absorbance is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are then incubated for 48-72 hours.
-
Assay Procedure :
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis : The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.
-
Compound Preparation : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Pathways and Workflows
To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis and efficacy screening of this compound derivatives.
Caption: A potential signaling pathway for the antioxidant activity of this compound derivatives.
A Comparative Spectroscopic Analysis of 3-Amino-5-methylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Amino-5-methylphenol and its key structural isomers. The differentiation of these closely related compounds is crucial in various fields, including pharmaceutical development, chemical synthesis, and quality control, where precise structural confirmation is paramount. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are essential for the identification and differentiation of each compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | -CH₃ | Aromatic Protons | -NH₂ | -OH |
| This compound | ~2.1-2.3 | ~6.0-6.5 | ~4.8-5.0 | ~8.9-9.1 |
| 2-Amino-3-methylphenol | ~2.0 | ~6.5-6.9 | ~4.5 | ~9.2 |
| 2-Amino-5-methylphenol | 2.13 | 6.45 (d), 6.55 (s), 6.75 (d) | 4.47 | 8.95 |
| 3-Amino-2-methylphenol | 1.98 | 6.4-6.8 (m) | 4.6 (br s) | 8.9 (br s) |
| 3-Amino-4-methylphenol | 2.05 | 6.48 (dd), 6.53 (d), 6.85 (d) | 4.67 | 8.94 |
| 4-Amino-2-methylphenol | 2.0 | 6.3-6.6 (m) | 4.7 (br s) | 8.7 (br s) |
| 4-Amino-3-methylphenol [1] | 1.99 | 6.36 (d), 6.42 (s), 6.44 (d)[1] | 4.14[1] | 8.29[1] |
Note: Chemical shifts can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | -CH₃ | Aromatic C | Aromatic C-N | Aromatic C-O |
| This compound | ~21.5 | ~105, ~110, ~115 | ~148 | ~158 |
| 2-Amino-3-methylphenol | ~11.0 | ~113, ~117, ~120, ~122 | ~136 | ~145 |
| 2-Amino-5-methylphenol | 20.9 | 113.8, 114.1, 117.2, 129.5 | 136.9 | 146.8 |
| 3-Amino-2-methylphenol | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 3-Amino-4-methylphenol | 17.0 | 112.9, 114.9, 115.3, 123.5 | 137.9 | 147.2 |
| 4-Amino-2-methylphenol | 17.1 | 112.5, 114.5, 115.1, 122.3 | 138.2 | 147.9 |
| 4-Amino-3-methylphenol [2] | 17.5 | 112.9, 115.2, 116.8, 122.6[2] | 138.4[2] | 148.3[2] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3300-3400 | ~3200-3400 | ~1250-1350 | ~1150-1250 |
| 2-Amino-5-methylphenol [3] | 3375, 3290 | 3100-3400 | ~1300 | ~1200 |
| 4-Amino-3-methylphenol [4] | ~3300-3400 | ~3200-3400 | ~1300 | ~1200 |
| Other Isomers | Broad ~3300-3600 | Doublet ~3300-3500 | ~1250-1350 | ~1150-1250 |
Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | λmax (nm) |
| This compound [5] | 123[5] | 122, 108, 94, 80 | Data not readily available |
| 2-Amino-5-methylphenol [3] | 123[3] | 122, 106[3] | Data not readily available |
| 4-Amino-2-methylphenol | 123 | 108, 94, 80 | Data not readily available |
| 4-Amino-3-methylphenol [6] | 123[6] | 122[6] | Data not readily available |
| Other Isomers | 123 | Varies depending on substitution pattern | Data not readily available |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the aminomethylphenol isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like methanol (B129727) or dichloromethane.
-
Ionization: Utilize electron ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation. The fragmentation pattern will differ based on the positions of the amino and methyl groups on the phenol (B47542) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminomethylphenol isomer in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. A typical concentration is in the range of 10-100 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the wavelength range from approximately 200 to 400 nm.
-
Use the pure solvent as a reference in the second beam to obtain the absorbance spectrum of the sample.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound and its isomers.
Caption: Logical workflow for the spectroscopic identification of aminomethylphenol isomers.
This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively differentiate this compound from its structural isomers. The distinct patterns observed in the NMR, IR, and MS spectra serve as unique fingerprints for each compound, enabling confident structural assignment.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Amino-3-methylphenol - SpectraBase [spectrabase.com]
- 3. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 4-amino-3-methyl- [webbook.nist.gov]
- 5. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-m-cresol | C7H9NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Performance of different catalysts in "3-Amino-5-methylphenol" synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted aminophenols is a critical step in the creation of a wide array of pharmaceutical and industrial compounds. 3-Amino-5-methylphenol, in particular, serves as a key building block. The selection of an appropriate catalyst is paramount to achieving high yield, selectivity, and process efficiency. This guide provides an objective comparison of the performance of common catalysts in the synthesis of this compound, supported by experimental data and detailed protocols.
The primary and most industrially viable route to this compound is the catalytic hydrogenation of its nitro precursor, 3-nitro-5-methylphenol. This transformation is highly dependent on the catalyst employed, with Palladium on carbon (Pd/C) and Raney Nickel being the most frequently utilized.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the reduction of aromatic nitro compounds, with specific examples for isomers of this compound, which can be considered indicative for the synthesis of the target molecule.
| Catalyst | Key Performance Characteristics | Typical Reaction Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction. Yields are generally high. | Hydrogen pressure: atmospheric to 60 psi. Temperature: 25-80°C. Solvents: Ethanol (B145695), Methanol, Ethyl acetate.[1] | Highly efficient, requires milder conditions than some other catalysts, and is a common, well-understood catalyst.[2] | Can be pyrophoric, especially after use, and may cause dehalogenation in substrates containing halogen atoms.[2] |
| Raney Nickel | Very effective for the reduction of nitro and nitrile groups. Often used when substrates are sensitive to dehalogenation.[3] | Hydrogen pressure: ~60 psi. Temperature: Room temperature to 70°C. Solvents: Methanol, Ethanol, Tetrahydrofuran.[3] | Cost-effective compared to precious metal catalysts and less prone to poisoning by some functional groups. It can also be used with alternative hydrogen donors like hydrazinium (B103819) monoformate.[3] | Pyrophoric and must be handled with care under an inert atmosphere.[4] May require higher pressures and temperatures than Pd/C for some substrates. |
| Platinum on Carbon (Pt/C) | Known for its high activity in the hydrogenation of various functional groups, including aromatic rings at higher pressures. | Typically used with hydrogen gas in solvents like ethanol or acetic acid. | Can be more active than Pd/C for certain reductions and may offer different selectivity. | Generally more expensive than Pd/C and Raney Nickel. Can be less selective for nitro group reduction in the presence of other reducible functionalities. |
| Vanadium-promoted Catalysts | The addition of vanadium compounds to noble metal or nickel catalysts can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction times. | Used as an additive with primary catalysts like Pd/C or Raney Ni. | Improves product quality by reducing the formation of azo and azoxy byproducts. Enhances the rate of the final stages of hydrogenation. | Adds complexity to the catalyst system and requires additional optimization. |
Experimental Protocols
Detailed methodologies for the synthesis of aminophenol isomers using Pd/C and Raney Nickel are provided below. These can be adapted for the synthesis of this compound from 3-nitro-5-methylphenol.
Protocol 1: Synthesis of 5-amino-o-cresol (Isomer of this compound) using Palladium on Carbon (Pd/C)
This protocol is based on the hydrogenolysis of a protected aminophenol derivative. A similar approach can be applied to the direct reduction of a nitrophenol.
Materials:
-
5-acetamido-2-[(N,N-dimethylamino)methyl]phenol (precursor)
-
3N Potassium hydroxide (B78521) solution
-
Palladium on activated carbon (3% Pd/C)
-
6M Hydrochloric acid
-
Hydrogen gas
Procedure:
-
In a Parr bottle, dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 ml (162 mmol) of 3N potassium hydroxide solution.[1]
-
Carefully add 0.8 g of 3% Pd/C to the solution.[1]
-
Seal the Parr apparatus and shake the reaction mixture under a hydrogen pressure of 60 psi for 3 hours at a temperature of 70-80°C.[1]
-
After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.[1]
-
Adjust the pH of the filtrate to approximately 12 with 6M HCl to precipitate the product.[1]
-
Cool the solution, filter the precipitate, wash with water, and dry in a vacuum oven to yield 5-amino-o-cresol. A yield of 68% has been reported for this specific transformation.[1]
Protocol 2: Synthesis of 3-amino-4-methylphenol (B1265707) (Isomer of this compound) using Raney Nickel
This protocol details the direct reduction of a nitrophenol.
Materials:
-
3-nitro-4-methylphenol
-
Tetrahydrofuran (THF)
-
Activated Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
Place 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney Nickel catalyst into a Parr bomb.
-
Pressurize the bomb with hydrogen to 60 p.s.i. and shake for 3.5 hours.
-
Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the residue from ether to obtain 3-amino-4-methylphenol.
Visualizing the Synthesis and Catalytic Process
To better illustrate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the reduction of a nitro group.
References
Cross-Reactivity Profile of 3-Amino-5-methylphenol in a Competitive ELISA Format
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of 3-Amino-5-methylphenol in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document presents a modeled study based on established immunoassay principles. The provided experimental protocol and data are intended to serve as a practical example for researchers developing and validating immunoassays for small molecules.
Introduction
This compound is a small aromatic compound with applications in various chemical syntheses, including as a component in hair dyes. The development of sensitive and specific analytical methods, such as immunoassays, for its detection requires a thorough evaluation of potential cross-reactivity with structurally related compounds. Cross-reactivity can lead to false-positive results and inaccurate quantification. This guide outlines a standard methodology for assessing the cross-reactivity of potential interfering compounds in a competitive ELISA designed for this compound.
Hypothetical Competitive ELISA for this compound
A competitive ELISA is a suitable format for the detection of small molecules (haptens) like this compound. In this assay, the target analyte in a sample competes with a labeled or immobilized antigen for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Principle of the Competitive ELISA
Inter-Laboratory Validation for the Quantification of 3-Amino-5-methylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 3-Amino-5-methylphenol, a key intermediate in various manufacturing processes. Ensuring the reliability and consistency of analytical data across different laboratories is paramount for quality control, regulatory compliance, and product safety. This document presents a comparative analysis of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by hypothetical inter-laboratory validation data.
Experimental Protocols
The following sections detail the methodologies employed by participating laboratories for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed and validated for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and a 0.05 M phosphate (B84403) buffer (pH 5.9) in a 20:80 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound was accurately weighed, dissolved in the mobile phase, and diluted to fall within the calibration range. The solution was filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
A capillary gas chromatography method with flame ionization detection (FID) was validated for the quantification of this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-5 capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Standard and Sample Preparation: Standards and samples were prepared in methanol. For improved chromatography, derivatization can be performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To a dried aliquot of the sample or standard, 50 µL of BSTFA is added, and the mixture is heated at 70°C for 30 minutes before injection.
Inter-Laboratory Validation Data
The following tables summarize the performance characteristics of the HPLC and GC methods as determined by a hypothetical inter-laboratory study involving three independent laboratories.
Table 1: Accuracy of this compound Quantification
| Method | Laboratory | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |
| HPLC | Lab A | 50.0 | 49.8 | 99.6 |
| Lab B | 50.0 | 50.3 | 100.6 | |
| Lab C | 50.0 | 49.5 | 99.0 | |
| GC | Lab A | 50.0 | 50.1 | 100.2 |
| Lab B | 50.0 | 49.6 | 99.2 | |
| Lab C | 50.0 | 50.5 | 101.0 |
Table 2: Precision of this compound Quantification
| Method | Laboratory | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (3 days) |
| HPLC | Lab A | 0.8 | 1.5 |
| Lab B | 1.1 | 1.9 | |
| Lab C | 0.9 | 1.7 | |
| GC | Lab A | 1.2 | 2.1 |
| Lab B | 1.5 | 2.5 | |
| Lab C | 1.3 | 2.3 |
Table 3: Linearity and Sensitivity of this compound Quantification
| Method | Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | Lab A | 1 - 100 | 0.9998 | 0.2 | 0.7 |
| Lab B | 1 - 100 | 0.9995 | 0.3 | 0.9 | |
| Lab C | 1 - 100 | 0.9997 | 0.2 | 0.8 | |
| GC | Lab A | 1 - 100 | 0.9996 | 0.5 | 1.5 |
| Lab B | 1 - 100 | 0.9992 | 0.6 | 1.8 | |
| Lab C | 1 - 100 | 0.9994 | 0.5 | 1.6 |
Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory validation and a plausible metabolic pathway for a xenobiotic phenolic compound.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5-methylphenol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-5-methylphenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a substance classified with multiple health hazards, it requires careful handling throughout its lifecycle, from use to final disposal.
Hazard Profile and Safety Precautions
This compound is classified as an irritant that is harmful if swallowed and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or a chemical safety goggle.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area. If dust formation is likely, use a certified particulate respirator.
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Property | Data | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| GHS Hazard Pictogram | Warning | PubChem[1] |
| Molecular Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
Step-by-Step Disposal Protocol
All chemical waste must be managed in accordance with federal, state, and local regulations.[2] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) department.[3]
Methodology for Waste Handling and Disposal
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[4]
-
Collect waste this compound in a designated container at or near the point of generation.[5]
-
Crucially, do not mix this waste with other chemical waste streams , especially incompatible materials like strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[6][7]
2. Container Selection and Labeling:
-
Use a container that is in good condition, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred for hazardous waste when compatible.[5][8][9]
-
The container must be kept closed at all times, except when adding waste.[4]
-
Affix a "Hazardous Waste" tag or label to the container as soon as the first particle of waste is added.[3]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[5][8]
-
The date when waste was first added (generation start date).[5]
-
The name and contact information of the Principal Investigator.[8]
-
The specific location (building and room number).[8]
-
Appropriate hazard warnings or pictograms.[8]
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.[3]
4. Arranging for Disposal:
-
Do not dispose of this compound in the regular trash or pour it down the sink.[5][8]
-
Contact your institution's EHS or equivalent hazardous waste management department to schedule a pickup.[3][8] All hazardous waste must be disposed of through the authorized program.[3]
-
A common disposal method for this type of chemical is incineration by a licensed disposal company.[10]
5. Empty Container Disposal:
-
A container that held a toxic chemical must be properly decontaminated before being discarded.[4]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[3][4]
-
The rinsate from this cleaning process must be collected and managed as hazardous waste. [4]
-
After triple-rinsing and air drying, deface or remove all chemical labels from the container. It may then be disposed of in the regular trash, though institutional policies may vary.[3][4]
6. Accidental Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area.[11]
-
Wearing appropriate PPE, prevent further spread of the material.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[10][12]
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfw.edu [pfw.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3-Amino-5-methylphenol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-5-methylphenol. It includes detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate PPE to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Minimum Requirement | Recommended for Splash/High Concentration |
| Eye/Face Protection | Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Chemical safety goggles and a face shield.[3] |
| Hand Protection | Chemically impermeable gloves.[4] | Butyl rubber, neoprene, or Viton gloves. Double-gloving is recommended for extended handling.[5] |
| Body Protection | Laboratory coat. | Chemical-resistant apron or full-body suit, particularly when handling large quantities.[3][5] |
| Respiratory Protection | Handle in a well-ventilated area or chemical fume hood.[2][4] | A NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[5] Never work alone when handling this chemical.
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Donning PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Chemical Handling:
-
Post-Handling:
-
Thoroughly wash hands, face, and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of or decontaminate PPE.
-
Storage Plan
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store in a locked cabinet or area.[2]
-
Keep away from heat, sparks, and open flames.[2]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2][4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment & Cleanup:
-
For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent dust formation.[7]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[7]
-
Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[7]
-
Wash the spill area with a soap and water solution.[7]
-
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE.
Disposal Plan
-
All waste materials, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[2]
-
Collect waste in suitable, closed, and clearly labeled containers.[4][8]
-
Arrange for disposal by a licensed professional waste disposal service.[9] Consider dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. 3-AMINO-5-METHYL PHENOL - Safety Data Sheet [chemicalbook.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-AMINO-6-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
